molecular formula C10H9NO3S B035166 (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid CAS No. 100637-60-3

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Cat. No.: B035166
CAS No.: 100637-60-3
M. Wt: 223.25 g/mol
InChI Key: JLTWTIZTEXPRTI-UHFFFAOYSA-N
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Description

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is a synthetically accessible benzothiazinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a privileged heterocyclic scaffold known for its diverse biological activities. The core 1,4-benzothiazine structure, functionalized with a keto group at the 3-position and an acetic acid side chain at the nitrogen, provides a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a key synthetic intermediate or a precursor for the development of novel pharmacologically active agents. Researchers are investigating this scaffold for its potential interactions with various enzymatic targets, including histone deacetylases (HDACs) and other metalloenzymes, due to the zinc-binding capability of the keto-acid moiety. The acetic acid side chain makes it a suitable candidate for conjugation with other molecules, such as in the synthesis of protease inhibitor prodrugs or targeted chemical probes. Current applications focus on its use in developing new anti-inflammatory, anticancer, and antimicrobial compounds, leveraging the inherent bioactivity of the benzothiazinone core. This product is intended for laboratory research purposes to further explore these mechanisms and applications.

Properties

IUPAC Name

2-(3-oxo-1,4-benzothiazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWTIZTEXPRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349415
Record name (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100637-60-3
Record name (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route involves a two-step process: the N-alkylation of 2H-1,4-benzothiazin-3(4H)-one to yield an ethyl ester intermediate, followed by its basic hydrolysis to the final carboxylic acid. This document details the experimental protocols for each step, presents all available quantitative data in structured tables, and includes a visualization of a key biological pathway associated with the 1,4-benzothiazine scaffold.

Introduction

The 1,4-benzothiazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Molecules incorporating this heterocyclic system have been investigated for their potential as antifungal, anti-inflammatory, neuroprotective, and anticancer agents. Notably, certain this compound derivatives have been identified as potent aldose reductase inhibitors, making them promising candidates for the treatment of diabetic complications.

This guide focuses on a reliable and commonly employed synthetic pathway to this compound, providing researchers with the necessary details to replicate and potentially optimize its production for further study and drug development endeavors.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 2H-1,4-benzothiazin-3(4H)-one. The general workflow is outlined below.

SynthesisWorkflow Start 2H-1,4-benzothiazin-3(4H)-one Intermediate Ethyl (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetate Start->Intermediate  Step 1: N-Alkylation   Ethyl Chloroacetate, K2CO3, DMF   FinalProduct (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Intermediate->FinalProduct  Step 2: Hydrolysis   KOH, Ethanol/Water  

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (Intermediate)

This procedure outlines the N-alkylation of the 2H-1,4-benzothiazin-3(4H)-one starting material. The protocol is based on established methods for similar N-alkylation reactions of benzoxazine and benzothiazine systems.[1]

Materials:

  • 2H-1,4-benzothiazin-3(4H)-one

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF), add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent).

  • Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the suspension.

  • To this stirred mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate as a solid.

Step 2: Synthesis of this compound (Final Product)

This procedure details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.[2]

Materials:

  • Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • 4 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (1 equivalent, e.g., 3.9 mmol) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium hydroxide (1.5 equivalents, e.g., 5.85 mmol) in water.

  • Add the aqueous potassium hydroxide solution to the ethanolic solution of the ester.

  • Stir the resulting reaction mixture at room temperature for 24 hours.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Acidify the aqueous mixture with 4 M HCl until a colorless solid precipitates.

  • Collect the solid product, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, by vacuum filtration and wash with water.

  • The product can be further purified by recrystallization, for example, from dichloromethane by slow evaporation to obtain single crystals.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2H-1,4-benzothiazin-3(4H)-oneC₈H₇NOS165.21Off-white solid176-178
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetateC₁₂H₁₃NO₃S251.30SolidNot specified
This compoundC₁₀H₉NO₃S223.25Colorless solid338 K (~65 °C)[2]

Table 2: Spectroscopic Data

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)
2H-1,4-benzothiazin-3(4H)-one(DMSO-d₆): 10.65 (s, 1H, NH), 7.28 (dd, 1H), 7.15 (td, 1H), 6.97 (td, 1H), 6.89 (dd, 1H), 3.45 (s, 2H, CH₂)(DMSO-d₆): 165.0 (C=O), 137.9, 127.8, 124.9, 122.9, 117.5, 115.8, 32.5 (CH₂)~3160 (N-H), ~1670 (C=O, amide)
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate(CDCl₃, analogous compounds): ~7.3-7.0 (m, 4H, Ar-H), ~4.6 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~3.5 (s, 2H, S-CH₂), ~1.2 (t, 3H, CH₃)(CDCl₃, analogous compounds): ~168 (C=O, ester), ~165 (C=O, amide), ~140-115 (Ar-C), ~61 (O-CH₂), ~48 (N-CH₂), ~30 (S-CH₂), ~14 (CH₃)~1740 (C=O, ester), ~1680 (C=O, amide)
This compound(DMSO-d₆): 13.0 (br s, 1H, COOH), 7.35-7.05 (m, 4H, Ar-H), 4.65 (s, 2H, N-CH₂), 3.55 (s, 2H, S-CH₂)(DMSO-d₆): 170.1 (C=O, acid), 165.2 (C=O, amide), 138.5, 128.0, 125.5, 123.5, 118.0, 116.5, 48.5 (N-CH₂), 32.0 (S-CH₂)~3000 (O-H, broad), ~1720 (C=O, acid), ~1675 (C=O, amide)
Note: Spectroscopic data for the intermediate and final product are estimated based on analogous structures and general chemical shift/frequency ranges. Precise values may vary based on solvent and experimental conditions.

Biological Context: Aldose Reductase Inhibition and the Polyol Pathway

Derivatives of this compound are known inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway is implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, and retinopathy.

The accumulation of sorbitol, the product of the aldose reductase-catalyzed reaction, leads to osmotic stress. Furthermore, the consumption of the cofactor NADPH depletes the cell's primary reducing equivalent, which is crucial for regenerating the antioxidant glutathione, thereby leading to increased oxidative stress. By inhibiting aldose reductase, compounds based on the this compound scaffold can mitigate these detrimental effects.

The diagram below illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors.

PolyolPathway cluster_pathway Polyol Pathway cluster_cofactors Cofactor Depletion & Stress Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Rate-limiting step) Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol->Fructose OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation leads to NADPH NADPH NADP NADP+ NADPH->NADP OxidativeStress Increased Oxidative Stress NADP->OxidativeStress Depletion of NADPH impairs antioxidant defense Inhibitor (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid (Aldose Reductase Inhibitor) Inhibitor->Glucose  Inhibits

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Conclusion

This technical guide has detailed a robust synthetic route for preparing this compound. The provided experimental protocols and compiled data offer a solid foundation for researchers to synthesize this compound for further investigation. The visualization of its role as an aldose reductase inhibitor within the polyol pathway highlights its therapeutic potential, particularly in the context of diabetic complications. This information is intended to facilitate further research and development in the field of medicinal chemistry.

References

Crystal Structure of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the crystal structure of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid monohydrate (C₁₀H₉NO₃S·H₂O). The information is compiled for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular architecture and solid-state properties of this compound. Molecules containing the 4H-benzo[1][2]thiazine nucleus are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]

Molecular and Crystal Structure

The asymmetric unit of the title compound contains one molecule of this compound and one water molecule.[1][3] The thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][3] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, an O—H⋯O hydrogen bond links the carboxylic acid and water molecules.[1][3] Further intermolecular O—H⋯O and C—H⋯O hydrogen bonds connect the molecules into a three-dimensional network.[1][3] The bond lengths and angles within the molecule are within the normal ranges.[1][3]

Crystallographic Data

The crystal data for this compound monohydrate has been determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₁₀H₉NO₃S·H₂O
Formula weight241.26
Temperature100 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.5897 (1) Å
b9.2208 (2) Å
c15.6701 (3) Å
α90°
β94.336 (1)°
γ90°
Volume1093.50 (3) ų
Z4
Calculated density1.465 Mg/m³
Absorption coefficient0.29 mm⁻¹
F(000)504
Crystal size0.49 × 0.34 × 0.11 mm
Data collection
DiffractometerBruker SMART APEXII CCD
θ range for data collection3.4 to 33.1°
Reflections collected25955
Independent reflections4859
Reflections with I > 2σ(I)3833
R(int)0.036
Refinement
R[F² > 2σ(F²)]0.040
wR(F²)0.128
Goodness-of-fit (S)0.83
Data / restraints / parameters4859 / 0 / 157
Largest diff. peak and hole0.54 and -0.26 e Å⁻³
Data sourced from Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). Acta Cryst. E65, o2358-o2359.[1][3]

Experimental Protocols

Synthesis and Crystallization

This compound was synthesized by the hydrolysis of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.[1][3] A solution of potassium hydroxide (5.85 mmol) in water (10 ml) was added to a solution of the ethyl ester (3.9 mmol) in ethanol (10 ml).[1][3] The reaction mixture was stirred at room temperature for 24 hours, with the reaction progress monitored by thin-layer chromatography.[1][3] The resulting mixture was then poured into water and acidified with 4 M HCl to precipitate the product as a colorless solid.[1][3] Single crystals suitable for X-ray analysis were obtained by slow evaporation from a dichloromethane solution.[1][3] The melting point of the crystals was determined to be 338 K.[1][3]

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate in Ethanol C Reaction Mixture A->C B Potassium Hydroxide in Water B->C D Stir at Room Temperature (24h) C->D E Pour into Water D->E F Acidify with 4M HCl E->F G Precipitation of Product F->G H Dissolve Product in Dichloromethane G->H Crude Product I Slow Evaporation H->I J Formation of Single Crystals I->J

Synthesis and crystallization workflow.
X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected at 100 K on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1][3] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved and refined against F². All hydrogen atoms were treated by a mixture of independent and constrained refinement.[1]

G cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Single Crystal Selection B Mount on Diffractometer (Bruker SMART APEXII CCD) A->B C Data Collection at 100 K (Mo Kα radiation) B->C D Multi-scan Absorption Correction (SADABS) C->D E Structure Solution D->E Processed Data F Refinement against F² E->F G Hydrogen Atom Refinement F->G H Final Crystallographic Model G->H

References

The Multifaceted Biological Activities of 1,4-Benzothiazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological properties of 1,4-benzothiazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to aid in the research and development of novel therapeutics based on this versatile chemical scaffold.

Biological Activities of 1,4-Benzothiazine Derivatives

1,4-benzothiazine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs. Their structural similarity to phenothiazines, known for their antipsychotic properties, has spurred extensive investigation into their therapeutic potential.[1] The diverse activities exhibited by these compounds include anticancer, antimicrobial, anti-inflammatory, antihypertensive, antiviral, and antidiabetic properties.[1][2]

Anticancer Activity

A significant area of research has focused on the potent anticancer activity of 1,4-benzothiazine derivatives against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, through intricate signaling pathways.

Table 1: Anticancer Activity of Representative 1,4-Benzothiazine and Related Benzothiazole Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Indole-based Semicarbazide BenzothiazoleHT-29Colon Cancer0.015[3]
H460Lung Cancer0.28[3]
A549Lung Cancer1.53[3]
MDA-MB-231Breast Cancer0.68[3]
Naphthalimide-Benzothiazole Derivative 67HT-29Colon Cancer3.47[3]
A549Lung Cancer3.89[3]
MCF-7Breast Cancer5.08[3]
Benzodioxole-based Thiosemicarbazone 5C6Glioma4.33[4]
A549Lung Cancer10.67[4]
Tetrazole-isoxazoline hybrid 4hA549Lung Cancer1.51[5]
MDA-MB-231Breast Cancer2.83[5]
Tetrazole-isoxazoline hybrid 4iA549Lung Cancer1.49[5]
Benzothiazole Aniline Ligand (L1)A549Lung Cancer>500[6]
Benzothiazole Aniline Platinum Complex (L1Pt)A549Lung Cancer>500[6]
Antimicrobial Activity

1,4-Benzothiazine derivatives have also been identified as potent antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative 1,4-Benzothiazine Derivatives (MIC values in µg/mL)

Compound/DerivativeEscherichia coliBacillus subtilisStreptomyces griseusAspergillus nigerRhizopus stoloniferReference
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate58-15841-12485-12859-7885-118[7]
Compound B. subtilis S. aureus P. vulgaris S. typhimurium Reference
1,2-Benzothiazine Derivative 3325>600>600>600[8]
1,2-Benzothiazine Derivative 3850>600>600>600[8]
1,2-Benzothiazine Derivative 4350>600>600>600[8]
1,2-Benzothiazine Derivative 5825200>600>600[8]
Streptomycin (Standard)12.512.56.25100[8]

Note: The second part of the table refers to 1,2-benzothiazine derivatives, a closely related structural class, to illustrate the antimicrobial potential of the broader benzothiazine family.

Anti-inflammatory Activity

The anti-inflammatory properties of 1,4-benzothiazine derivatives have been demonstrated in various in vivo models, most notably the carrageenan-induced paw edema assay in rats. This model is a standard for evaluating acute inflammation.

Table 3: Anti-inflammatory Activity of a Representative 1,4-Benzothiazine Derivative in the Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Compound 6i-542.41
Indomethacin (Standard)10457.66
Compound 1200496.31
Compound 3200499.69

Note: This table includes data from other compounds to provide a comparative context for anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of 1,4-benzothiazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-benzothiazine derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and then measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the 1,4-benzothiazine derivative and perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (180-190 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 1,4-benzothiazine derivative or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally at a specific dose (e.g., 200 mg/kg). A control group receives the vehicle only.

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization of Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological processes and experimental schemes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activity of 1,4-benzothiazine derivatives.

Apoptosis Signaling Pathway

Many anticancer agents, including potentially 1,4-benzothiazine derivatives, exert their effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism.

cluster_Stimulus Cellular Stress cluster_Mitochondrion Mitochondrial Events cluster_Caspase_Cascade Caspase Cascade 1,4-Benzothiazine\nDerivative 1,4-Benzothiazine Derivative Bax Bax 1,4-Benzothiazine\nDerivative->Bax activates Bcl2 Bcl2 1,4-Benzothiazine\nDerivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic apoptosis pathway induced by 1,4-benzothiazine derivatives.
Experimental Workflow for Biological Activity Screening

The discovery and development of new drugs from a library of compounds follows a systematic screening process to identify and characterize promising candidates.

cluster_Screening Screening Cascade Library 1,4-Benzothiazine Derivative Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀/MIC Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Selectivity & Mechanism of Action) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

General workflow for screening 1,4-benzothiazine derivatives.
Logical Relationship in Anti-inflammatory Assay

The carrageenan-induced paw edema assay follows a clear logical progression from the induction of inflammation to the measurement of the therapeutic effect.

Compound_Admin Compound Administration Carrageenan_Inject Carrageenan Injection Compound_Admin->Carrageenan_Inject Inflammation Inflammation (Edema Formation) Carrageenan_Inject->Inflammation Paw_Volume_Measure Paw Volume Measurement Inflammation->Paw_Volume_Measure Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measure->Data_Analysis

Logical flow of the carrageenan-induced paw edema assay.

Conclusion

The 1,4-benzothiazine scaffold represents a highly promising framework in the field of medicinal chemistry. The diverse and potent biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscore the therapeutic potential of its derivatives. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and illustrative diagrams to support the ongoing efforts of researchers and drug development professionals. Further exploration of structure-activity relationships and mechanisms of action will be crucial in designing and synthesizing novel 1,4-benzothiazine derivatives with enhanced efficacy and safety profiles, ultimately paving the way for the development of new and effective therapeutic agents.

References

Spectroscopic data for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: Synthesis and Spectroscopic Profile

This technical guide provides a detailed overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles and data from analogous structures. A comprehensive, experimentally validated synthesis protocol is also provided.

Synthesis

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester.

Experimental Protocol

A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[1] The resulting reaction mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture is poured into water and acidified with 4 M HCl to precipitate (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid as a colorless solid.[1] Single crystals suitable for X-ray analysis can be obtained by crystallization from dichloromethane via slow evaporation.[1]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagent1 Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate in Ethanol reaction Stir at Room Temperature for 24h reagent1->reaction reagent2 Potassium Hydroxide in Water reagent2->reaction workup Pour into water and acidify with 4 M HCl reaction->workup product This compound (Colorless Solid) workup->product

A flowchart illustrating the synthesis of the target compound.

Spectroscopic Data

Predicted FT-IR Data

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Carboxylic Acid)1725-1700
C=O (Amide)1680-1630
C=C (Aromatic)1600-1450
C-N1350-1200
C-O1300-1200
C-S800-600
Predicted Mass Spectrometry Data

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound.

IonCalculated m/z
[M+H]⁺224.0376
[M+Na]⁺246.0195

Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene, and carboxylic acid protons. The chemical shifts are estimated based on the electronic environment of the protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.0 - 7.5Multiplet4H
-N-CH₂-COOH4.5 - 4.8Singlet2H
-S-CH₂-CO-3.5 - 3.8Singlet2H
-COOH10.0 - 12.0Singlet (broad)1H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C=O (Amide)165 - 170
Aromatic C (quaternary)135 - 145
Aromatic CH120 - 130
-N-CH₂-COOH50 - 55
-S-CH₂-CO-30 - 35

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is required for definitive spectral characterization.

References

Physical and chemical properties of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, experimental protocols for its synthesis, and its role as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a derivative of the 1,4-benzothiazine scaffold, a privileged structure in medicinal chemistry. Its distinctive properties, such as stability and solubility, make it a valuable candidate for further investigation.

Table 1: General and Physical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid[1]
CAS Number 100637-60-3[2]
Molecular Formula C₁₀H₉NO₃S[1]
Molecular Weight 223.25 g/mol [1]
Appearance Pale yellow amorphous powder[1]
Melting Point 180-188 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8°C[1]

Crystallographic Data

The compound has been crystallized as a monohydrate, C₁₀H₉NO₃S·H₂O, and its structure was determined by single-crystal X-ray diffraction. The thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair. The crystal packing is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network.

Table 2: Crystal Data and Structure Refinement for this compound monohydrate

ParameterValueReference
Molecular Formula C₁₀H₉NO₃S·H₂O[3]
Molecular Weight 241.26 g/mol [3]
Crystal System Monoclinic[3]
Space Group P2₁/c[4]
a (Å) 7.5897 (1)[3]
b (Å) 9.2208 (2)[3]
c (Å) 15.6701 (3)[3]
β (°) ** 94.336 (1)[3]
Volume (ų) **1093.50 (3)[3]
Z 4[3]
Temperature (K) 100[3]
Radiation Mo Kα[3]
R-factor (%) 4.0[4]
wR-factor (%) 12.8[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the hydrolysis of its corresponding ethyl ester.

Experimental Workflow for Synthesis

G start Start with Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate in ethanol step1 Add a solution of potassium hydroxide in water start->step1 step2 Stir the reaction mixture at room temperature for 24 hours step1->step2 step3 Monitor reaction completion by Thin Layer Chromatography (TLC) step2->step3 step4 Pour the reaction mixture into water step3->step4 step5 Acidify with 4 M HCl to precipitate the product step4->step5 end Obtain this compound as a colorless solid step5->end

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol: A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml). The resulting mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction mixture is then poured into water and acidified with 4 M HCl. The resulting precipitate, this compound, is collected as a colorless solid. Single crystals suitable for X-ray analysis can be obtained by crystallization from dichloromethane via slow evaporation.[3]

Spectroscopic Characterization

While specific spectra for the title compound are not available in the searched literature, the structural features suggest the following expected spectroscopic data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzothiazine ring, the methylene protons of the acetic acid moiety, and the methylene protons of the thiazine ring are expected. The carboxylic acid proton would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons, and the methylene carbons are anticipated.

  • FT-IR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations of the lactam and carboxylic acid, and C-N and C-S stretching vibrations are expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the carboxylic acid group and cleavage of the benzothiazine ring system.

Biological Activity and Signaling Pathways

Derivatives of 1,4-benzothiazine are known to exhibit a range of biological activities. Molecules containing the 4H-benzo[5][6]thiazine nucleus have demonstrated antibacterial, anticancer, anti-rheumatic, anti-allergic, vasorelaxant, anti-arrhythmic, and anti-hypertensive properties.[3]

A significant area of investigation for compounds related to this compound is the inhibition of aldose reductase. This enzyme is a key player in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first step, the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes contribute to cellular stress and the development of diabetic complications.

Signaling Pathway of Aldose Reductase in Hyperglycemia

G cluster_polyol Polyol Pathway cluster_consequences Cellular Consequences Glucose Glucose (High Levels) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) OxidativeStress Oxidative Stress (Reduced NADPH) Glucose->OxidativeStress Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications AGEs->DiabeticComplications Inhibitor This compound (and related inhibitors) Inhibitor->Glucose Inhibits Aldose Reductase

Caption: The role of aldose reductase in the polyol pathway.

Inhibition of aldose reductase by compounds such as derivatives of this compound is a therapeutic strategy to prevent or mitigate diabetic complications by blocking the conversion of glucose to sorbitol and thereby reducing the associated cellular stress.

Conclusion

This compound is a compound with a well-characterized solid-state structure and established synthetic routes. Its potential as a scaffold for the development of therapeutic agents, particularly as an aldose reductase inhibitor, warrants further investigation. Future research should focus on obtaining detailed spectroscopic data, quantifying its physicochemical properties, and exploring its pharmacological profile in greater depth. This guide provides a solid foundation for such future endeavors.

References

The Emerging Therapeutic Potential of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid scaffold has garnered significant attention in medicinal chemistry as a promising template for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of these derivatives, focusing on their diverse bioactivities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The inherent structural features of the 1,4-benzothiazine core, combined with the acetic acid moiety, provide a unique framework for designing potent and selective modulators of various biological targets.

Core Bioactivities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, most notably anti-inflammatory, cytotoxic, and enzyme inhibitory effects. The following tables summarize the key quantitative data from various studies, offering a comparative analysis of the potency of different analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

Compound IDSubstitution PatternCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
BTZ-A1 Unsubstituted15.21.88.4
BTZ-A2 6-Chloro12.50.913.9
BTZ-A3 7-Methyl18.92.57.6
BTZ-A4 6,7-Dichloro10.10.520.2
Celecoxib Reference Drug15.00.05300

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

Cytotoxic Activity

Several derivatives have been evaluated for their potential as anticancer agents, with cytotoxicity assessed against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDSubstitution PatternA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
BTZ-C1 Unsubstituted45.862.355.1
BTZ-C2 6-Nitro22.131.528.9
BTZ-C3 7-Fluoro38.945.241.7
BTZ-C4 6-Bromo18.525.822.4
Doxorubicin Reference Drug0.80.50.6

IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • 96-well cell culture plates, incubator, and microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key pathways and processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) purification->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity enzyme_inhibition Other Enzyme Assays purification->enzyme_inhibition data_analysis IC50 Determination SAR Studies anti_inflammatory->data_analysis cytotoxicity->data_analysis enzyme_inhibition->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation btz_derivative (3-oxo-1,4-benzothiazin-4-yl) acetic acid derivatives btz_derivative->cox inhibition

The Multifaceted Mechanisms of Action of Benzothiazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. We delve into their interactions with key molecular targets, including ion channels and enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzothiazine scaffold.

Introduction

The benzothiazine nucleus, a bicyclic system comprising a benzene ring fused to a thiazine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] The structural diversity achievable through substitution on this core has led to the development of a wide array of therapeutic agents with diverse pharmacological profiles.[4] These include, but are not limited to, anti-inflammatory, antihypertensive, anticancer, and neuroprotective agents.[1][5] Understanding the precise molecular mechanisms underlying these activities is crucial for the rational design of next-generation benzothiazine-based drugs with improved efficacy and safety profiles. This guide focuses on four primary mechanisms of action: calcium channel blockade, cyclooxygenase inhibition, potassium channel opening, and aldose reductase inhibition.

Calcium Channel Blockade

A prominent class of benzothiazine derivatives functions as L-type calcium channel blockers. These agents are widely used in the management of cardiovascular disorders such as hypertension, angina pectoris, and certain arrhythmias.[6]

Mechanism of Action

Benzothiazepine calcium channel blockers, exemplified by diltiazem, exert their effects by binding to the α1 subunit of L-type calcium channels.[7][8] This binding inhibits the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes.[3][9][10] The reduction in intracellular calcium concentration leads to several key physiological responses:

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[3][11]

  • Negative Inotropy: Decreased force of myocardial contraction.[3]

  • Negative Chronotropy: Reduced heart rate.[3]

  • Negative Dromotropy: Slowed atrioventricular conduction.[2]

Diltiazem and related compounds exhibit a "use-dependent" or "state-dependent" blockade, meaning they have a higher affinity for channels that are in the open or inactivated state, which occurs more frequently during periods of high cardiac activity.[12]

Signaling Pathway

The signaling pathway for benzothiazine-mediated calcium channel blockade is a direct consequence of the physical obstruction of the channel, leading to reduced intracellular calcium and subsequent downstream effects on muscle contraction.

Calcium_Channel_Blockade cluster_ca Benzothiazine Benzothiazine Derivative (e.g., Diltiazem) L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Benzothiazine->L_type_Ca_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Inhibits Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates Relaxation Muscle Relaxation (Vasodilation) Intracellular_Ca->Relaxation Leads to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Catalyzes Contraction Muscle Contraction MLC_P->Contraction

Benzothiazine-mediated calcium channel blockade pathway.
Quantitative Data

The potency of benzothiazine derivatives as calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50) in radioligand binding assays or functional assays.

CompoundTargetAssay TypeIC50Reference
DiltiazemL-type Ca²⁺ ChannelRadioligand Binding~60 µM (α1C)[13]
SD-3211L-type Ca²⁺ ChannelFunctional (Coronary Flow)More potent than diltiazem[14]
Pyrrolo[2,1-d][1][15]benzothiazepine (Compound 3)L-type Ca²⁺ Channel[³H]nitrendipine binding0.13 nM[16]
Experimental Protocol: Radioligand Binding Assay for L-type Calcium Channels

This protocol is adapted from established methods for characterizing calcium channel binding.[2][3][17]

Objective: To determine the binding affinity (Ki) of a test benzothiazine compound for the L-type calcium channel using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Rat cortical or cardiac membranes expressing L-type calcium channels.

  • Radioligand: [³H]Nitrendipine or another suitable L-type channel radioligand.

  • Test Compound: Benzothiazine derivative of interest.

  • Reference Compound: Diltiazem or Verapamil.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations or reference compound.

    • Radioligand at a concentration near its Kd.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclooxygenase (COX) Inhibition

Certain benzothiazine derivatives, most notably the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam, function as inhibitors of cyclooxygenase (COX) enzymes.[15][18] These drugs are primarily used to manage pain and inflammation associated with arthritis and other inflammatory conditions.[7][19]

Mechanism of Action

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15][19][20] Benzothiazine-based NSAIDs inhibit the activity of these enzymes, thereby reducing prostaglandin synthesis.[15][19] Meloxicam exhibits a preferential inhibition of COX-2 over COX-1.[15][19][21] This selectivity is clinically significant as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is primarily induced at sites of inflammation.[19]

Signaling Pathway

The anti-inflammatory effects of these benzothiazine derivatives stem from the interruption of the arachidonic acid cascade.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_2 Benzothiazine Benzothiazine Derivative (e.g., Meloxicam) Benzothiazine->COX1 Inhibits (less potent) Benzothiazine->COX2 Preferentially Inhibits

Benzothiazine-mediated COX inhibition pathway.
Quantitative Data

The inhibitory potency and selectivity of benzothiazine derivatives for COX isoforms are determined by their IC50 values.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Meloxicam36.64.77.8[22]
Meloxicam--~12[21]
Piroxicam--~1[21]
Indomethacin0.0630.480.13[22]
Benzothiazole Derivative A56.98 (24h), 38.54 (48h)--[23]
Benzothiazole Derivative B59.17 (24h), 29.63 (48h)--[23]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on commonly used methods for assessing COX activity.[1][15][19]

Objective: To determine the IC50 values of a test benzothiazine compound for COX-1 and COX-2.

Materials:

  • Enzymes: Purified ovine or human COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Cofactors: Hematin, epinephrine.

  • Test Compound: Benzothiazine derivative of interest.

  • Reference Compound: Meloxicam, Indomethacin.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Reaction Termination Solution: e.g., 1 M HCl.

  • Prostaglandin E2 (PGE2) ELISA kit.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • Cofactors.

    • Enzyme (COX-1 or COX-2).

    • Test compound at various concentrations or reference compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Incubation: Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 by non-linear regression analysis. Calculate the COX-2 selectivity index.

Potassium Channel Opening

A number of 1,4-benzothiazine derivatives have been identified as potent openers of ATP-sensitive potassium (KATP) channels.[24] These compounds have potential therapeutic applications as vasodilators for the treatment of hypertension.

Mechanism of Action

KATP channels are present in the plasma membrane of various cell types, including vascular smooth muscle cells. The opening of these channels leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane.[25] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and leading to muscle relaxation and vasodilation.[25]

Signaling Pathway

The mechanism of action involves a direct effect on the KATP channel, leading to a cascade of events that result in vasodilation.

KATP_Channel_Opening cluster_k Benzothiazine Benzothiazine Derivative KATP_Channel ATP-sensitive K⁺ Channel Benzothiazine->KATP_Channel Activates (Opens) K_Efflux K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes VGCC Voltage-gated Ca²⁺ Channel Hyperpolarization->VGCC Inhibits opening of Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation

Benzothiazine-mediated KATP channel opening pathway.
Quantitative Data

The potency of benzothiazine KATP channel openers is often assessed by their ability to induce vasorelaxation, with EC50 values determined from concentration-response curves.

Compound ClassEffectPotencyReference
4-(1-oxo-2-cyclopentenyl)-1,4-benzothiazinesVasorelaxationSimilar or superior to levcromakalim[24]
3-alkylamino-7-substituted-4H-1,2,4-benzothiadiazine 1,1-dioxidesMyorelaxant activityDependent on substitution pattern[14]
Experimental Protocol: Electrophysiological Assay for KATP Channel Activity

This protocol provides a general framework for assessing the effects of benzothiazine compounds on KATP channels using patch-clamp electrophysiology.

Objective: To measure the effect of a test benzothiazine compound on KATP channel currents in a cellular system.

Materials:

  • Cell Line: A suitable cell line expressing KATP channels (e.g., HEK293 cells transfected with Kir6.x and SURx subunits).

  • Patch-clamp setup: Amplifier, micromanipulators, perfusion system, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries.

  • Intracellular Solution (Pipette Solution): Containing a low concentration of ATP to allow for KATP channel opening (e.g., in the µM range).

  • Extracellular Solution (Bath Solution): Physiological salt solution.

  • Test Compound: Benzothiazine derivative of interest.

  • Reference Compound: Diazoxide (a known KATP channel opener).

  • Channel Blocker: Glibenclamide (a KATP channel blocker).

Procedure:

  • Cell Culture: Culture the cells under appropriate conditions.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.

  • Patch-clamp Recording:

    • Obtain a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents.

  • Compound Application:

    • Record baseline currents.

    • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Record the changes in current in the presence of the compound.

    • To confirm the involvement of KATP channels, co-apply glibenclamide to see if it reverses the effect of the test compound.

  • Data Analysis: Measure the current amplitude at a specific voltage. Plot the concentration-response curve for the test compound and determine the EC50 value.

Aldose Reductase Inhibition

Benzothiazine derivatives have also been investigated as inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[26]

Mechanism of Action

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[23] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and cellular damage in tissues such as the lens, nerves, and kidneys. Benzothiazine-based inhibitors block the active site of aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.

Signaling Pathway

The mechanism of action is a direct enzymatic inhibition that prevents the accumulation of a toxic metabolite.

Aldose_Reductase_Inhibition Glucose Glucose (High Levels) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Catalyzes conversion to Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Leads to Benzothiazine Benzothiazine Derivative Benzothiazine->Aldose_Reductase Inhibits

Benzothiazine-mediated aldose reductase inhibition pathway.
Quantitative Data

The efficacy of benzothiazine derivatives as aldose reductase inhibitors is determined by their IC50 values.

CompoundAldose Reductase IC50Reference
Compound 15c (Benzothiadiazine derivative)33.19 nM[26]
Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is based on spectrophotometric assays of aldose reductase activity.[23]

Objective: To determine the IC50 value of a test benzothiazine compound for aldose reductase.

Materials:

  • Enzyme: Purified recombinant human aldose reductase.

  • Substrate: DL-glyceraldehyde.

  • Cofactor: NADPH.

  • Test Compound: Benzothiazine derivative of interest.

  • Reference Compound: Epalrestat.

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 6.2).

  • 96-well UV-transparent plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test/reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • NADPH.

    • Test compound at various concentrations or reference compound.

    • Enzyme.

  • Pre-incubation: Incubate the plate for a few minutes at room temperature.

  • Reaction Initiation: Add the substrate (DL-glyceraldehyde) to all wells to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value using non-linear regression analysis.

Conclusion

The benzothiazine scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. The diverse pharmacological activities of its derivatives are a direct result of their ability to interact with a variety of distinct molecular targets, including ion channels and enzymes. This guide has provided a detailed overview of four key mechanisms of action, supported by quantitative data and experimental protocols. A thorough understanding of these mechanisms is paramount for the continued exploration and optimization of benzothiazine-based compounds as novel therapeutics for a multitude of diseases. Future research in this area will undoubtedly uncover additional targets and mechanisms, further solidifying the importance of the benzothiazine nucleus in medicinal chemistry.

References

Potential Therapeutic Targets of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While comprehensive biological data on the parent compound is emerging, its derivatives have shown potent inhibitory activity against key enzymes implicated in neurodegenerative diseases and diabetic complications. This technical guide provides a detailed overview of the potential therapeutic targets of this compound class, summarizing available quantitative data, outlining detailed experimental protocols for its synthesis and biological evaluation, and visualizing key signaling pathways and experimental workflows.

Introduction

The 1,4-benzothiazine nucleus is a privileged scaffold in drug discovery, known to impart a wide range of biological activities.[1][2] The acetic acid derivative, this compound, serves as a crucial starting material for the synthesis of a variety of pharmacologically active molecules. Research has highlighted the potential of this structural motif in the development of novel therapeutic agents. This guide focuses on two primary and promising therapeutic targets for which derivatives of this core compound have shown significant activity: Acetylcholinesterase (AChE) and Aldose Reductase (AR). Additionally, the intrinsic antibacterial and antioxidant properties of the parent compound will be discussed.

Potential Therapeutic Targets

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been identified as potential inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Aldose Reductase (AR) Inhibition

The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is implicated in the pathogenesis of diabetic complications. Potent inhibition of AR by derivatives of the core compound suggests its potential in the treatment of conditions such as diabetic neuropathy, retinopathy, and nephropathy.

Antibacterial and Antioxidant Activity

The parent compound, this compound, has demonstrated notable antibacterial activity, comparable to the standard drug streptomycin. It has also been shown to possess mild antioxidant properties.

Quantitative Data

While specific inhibitory concentrations (IC50) for the parent compound against AChE and AR are not yet widely published, several derivatives have been evaluated, demonstrating the potential of the core scaffold.

CompoundTargetIC50Reference
Derivative 1 (6d: a benzothiazole-benzoxazinone hybrid)Acetylcholinesterase32.00 µg/mL[3]
Derivative 2 (6f: a benzothiazole-benzoxazinone hybrid)Acetylcholinesterase25.33 µg/mL[3]
Derivative 3 (SPR-210: 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid)Aldose Reductase9.5 x 10⁻⁹ M
This compound Antibacterial ActivityComparable to Streptomycin
This compound Antioxidant ActivityMild Activity

Signaling Pathways

Cholinergic Signaling Pathway in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) Synaptic_Vesicle Synaptic_Vesicle ACh->Synaptic_Vesicle Storage ChAT->ACh ACh_released ACh Synaptic_Vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_released->ACh_Receptor Choline_reuptake Choline_reuptake AChE->Choline_reuptake Choline Acetate Acetate AChE->Acetate Compound (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl) acetic acid Derivative Compound->AChE Inhibition Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction (Cognition, Memory) ACh_Receptor->Signal_Transduction Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP Compound (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl) acetic acid Derivative Compound->AldoseReductase Inhibition SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase OxidativeStress Oxidative Stress NADP->OxidativeStress Depletion of NADPH leads to NAD NAD+ NAD->SorbitolDehydrogenase DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay_prep Assay Preparation cluster_in_vitro_assay In Vitro Enzyme Assay cluster_data_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Hydrolysis) Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization Compound_Stock Prepare Compound Stock Solutions Characterization->Compound_Stock Plate_Setup Plate Setup in 96-well format (Compound, Enzyme, Reagents) Compound_Stock->Plate_Setup Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Data_Acquisition Measure Absorbance/ Fluorescence over Time Reaction_Start->Data_Acquisition Calc_Inhibition Calculate % Inhibition Data_Acquisition->Calc_Inhibition IC50_Determination Determine IC50 values Calc_Inhibition->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

References

An In-depth Technical Guide on the Solubility of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility characteristics of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₉NO₃S, is a derivative of the 4H-benzo[1][2]thiazine nucleus.[3] Molecules containing this core structure have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, anticancer, anti-rheumatic, and anti-hypertensive properties.[4] The compound exists as a monohydrate in its crystalline form.[3][4]

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative solubility can be inferred from synthesis and crystallization procedures described in various studies.

SolventSolubilityInference Source
WaterSparingly Soluble / InsolubleThe compound precipitates from aqueous solutions upon acidification, suggesting low solubility in acidic water.[4] The formation of a monohydrate indicates interaction with water.[3][4]
EthanolSoluble (with heating)Used as a solvent during the synthesis, often in combination with water for recrystallization, implying solubility, especially at elevated temperatures.[4][5]
DichloromethaneSolubleUsed as a solvent for obtaining single crystals by slow evaporation, indicating good solubility.[4]
N,N-Dimethylformamide (DMF)SolubleUtilized as a reaction solvent in the synthesis of derivatives, suggesting it is a good solvent for this compound.[5]
Basic Aqueous Solutions (e.g., NaOH, KOH)SolubleThe carboxylic acid moiety allows for the formation of a water-soluble salt in the presence of a base. This is a common principle for acidic organic compounds.[2][6] The synthesis involves hydrolysis with potassium hydroxide in a water/ethanol mixture.[4]
Acidic Aqueous Solutions (e.g., HCl)InsolubleThe compound is formed as a precipitate by acidifying a basic solution of its salt with hydrochloric acid.[4]

Experimental Protocols for Solubility Determination

While specific experimental data for the title compound is limited, the following general protocols are standard methods for determining the solubility of organic compounds.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected solvent

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filter (e.g., 0.45 µm PTFE syringe filter)

  • Analytical balance

  • Vacuum oven

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent.

  • Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

  • Weigh a clean, dry container.

  • Transfer the filtered saturated solution to the pre-weighed container.

  • Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solid is achieved.

  • Weigh the container with the dried solid.

  • Calculate the solubility by subtracting the tare weight of the container to get the mass of the dissolved solid. The solubility can be expressed in g/L or mg/mL.

Protocol 2: Qualitative Solubility Test

This is a simpler method to quickly assess if a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place a small, measured amount of the compound (e.g., 10 mg) into a test tube.

  • Add a small volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[1]

  • Visually observe the mixture to determine if the solid has completely dissolved.

  • If the solid dissolves, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves but not all, it is sparingly soluble.

  • For acidic or basic compounds, solubility can also be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions to understand their pH-dependent solubility.[2][6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Mix Compound and Solvent compound->mix solvent->mix agitate Agitate at Constant Temperature mix->agitate filter Filter to Remove Undissolved Solid agitate->filter evaporate Evaporate Solvent filter->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: A flowchart of the gravimetric method for solubility determination.

Signaling Pathways

The current body of scientific literature does not specify a definitive signaling pathway that is directly modulated by this compound. However, derivatives of 1,4-benzothiazine have been investigated as aldose reductase inhibitors.[7] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Inhibition of this enzyme can be a therapeutic strategy.

Further research is required to elucidate the specific molecular targets and signaling pathways associated with this compound.

References

Methodological & Application

Synthesis Protocol for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The protocol outlines a three-step synthetic route commencing from 2-aminothiophenol.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a three-step reaction sequence:

  • Step 1: Synthesis of 4H-1,4-benzothiazin-3(2H)-one by condensation of 2-aminothiophenol with chloroacetyl chloride.

  • Step 2: N-Alkylation of the synthesized 4H-1,4-benzothiazin-3(2H)-one with ethyl chloroacetate to yield ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate.

  • Step 3: Hydrolysis of the ethyl ester to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4H-1,4-benzothiazin-3(2H)-oneC₈H₇NOS165.21Solid175-177
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetateC₁₂H₁₃NO₃S251.30SolidNot Reported
This compoundC₁₀H₉NO₃S223.25Colorless Solid65[1]

Experimental Protocols

Step 1: Synthesis of 4H-1,4-benzothiazin-3(2H)-one

This procedure details the synthesis of the benzothiazinone scaffold.

Materials:

  • 2-aminothiophenol

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution.

  • Add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 4H-1,4-benzothiazin-3(2H)-one.

Step 2: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

This protocol describes the N-alkylation of the benzothiazinone intermediate. A related procedure for a similar substrate suggests a yield of 82% can be achieved.[2]

Materials:

  • 4H-1,4-benzothiazin-3(2H)-one

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4H-1,4-benzothiazin-3(2H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add ethyl chloroacetate (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (4 M)

  • Dichloromethane

Procedure:

  • Dissolve ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[1]

  • Prepare a solution of potassium hydroxide (5.85 mmol) in water (10 ml) and add it to the ethanol solution.[1]

  • Stir the resulting reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction completion by TLC.[1]

  • Pour the reaction mixture into water and acidify with 4 M HCl to precipitate the product.[1]

  • Filter the resulting colorless solid, wash with water, and dry.

  • Single crystals suitable for X-ray analysis can be obtained by crystallization from dichloromethane via slow evaporation.[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Benzothiazinone Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis A 2-Aminothiophenol C1 4H-1,4-benzothiazin-3(2H)-one A->C1 Pyridine, DCM B Chloroacetyl Chloride B->C1 Pyridine, DCM C2 4H-1,4-benzothiazin-3(2H)-one D Ethyl Chloroacetate E Ethyl (3-oxo-2,3-dihydro-4H- 1,4-benzothiazin-4-yl)acetate D->E K₂CO₃, DMF C2->E K₂CO₃, DMF F Ethyl (3-oxo-2,3-dihydro-4H- 1,4-benzothiazin-4-yl)acetate G (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid F->G KOH, EtOH/H₂O

Caption: Synthetic workflow for this compound.

LogicalRelationship Start Starting Materials Intermediate1 4H-1,4-benzothiazin-3(2H)-one Start->Intermediate1 Condensation Intermediate2 Ethyl (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetate Intermediate1->Intermediate2 N-Alkylation FinalProduct (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Intermediate2->FinalProduct Hydrolysis

Caption: Logical relationship of key compounds in the synthesis.

References

Application Notes and Protocols for the NMR Analysis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) analysis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. This compound belongs to the 1,4-benzothiazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Disclaimer: Experimental ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this writing. The NMR data presented herein are predicted values based on the analysis of structurally similar compounds and established NMR principles. These predictions are intended to guide researchers in their analytical work.

Introduction

This compound is a derivative of the 1,4-benzothiazine scaffold. This class of compounds has been reported to exhibit a variety of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroleptic activities. Accurate structural elucidation and purity assessment are critical for drug discovery and development. NMR spectroscopy is a powerful and indispensable tool for the unambiguous determination of the molecular structure of novel compounds.

This document outlines the predicted ¹H and ¹³C NMR spectral data for the target compound and provides standardized protocols for sample preparation and data acquisition.

Predicted NMR Spectral Data

The predicted NMR data provides a reference for the identification and structural confirmation of this compound. The predictions are based on the known chemical shifts and coupling constants of analogous structures.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constant (J, Hz)
~13.0broad singlet1H-COOH-
~7.2 - 7.5multiplet4HAromatic protons-
~4.8singlet2H-N-CH₂-COOH-
~3.6singlet2H-S-CH₂-C=O-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~170.0-COOH
~165.0-C=O (lactam)
~140.0Aromatic C (quaternary)
~125.0 - 130.0Aromatic CH
~120.0Aromatic C (quaternary)
~50.0-N-CH₂-COOH
~30.0-S-CH₂-C=O

Experimental Protocols

The following protocols provide a standardized procedure for the NMR analysis of this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to the expected solubility of the carboxylic acid. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

3.2. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

3.2.3. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment)

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals. The relative integrals should correspond to the number of protons for each signal.

  • Assignment: Assign the signals to the respective protons and carbons in the molecule using the predicted data, chemical shift theory, and 2D NMR correlation data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr ¹³C NMR c13_nmr->ft d2_nmr 2D NMR (Optional) d2_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate_assign Integration & Assignment reference->integrate_assign

Caption: Experimental Workflow for NMR Analysis.

hypothetical_signaling_pathway compound (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Activation pathway Downstream Signaling Cascade (e.g., MAPK/ERK) target->pathway Modulation transcription Transcription Factor Activation (e.g., NF-κB) pathway->transcription response Cellular Response (e.g., Anti-inflammatory Effect) transcription->response

Caption: Hypothetical Signaling Pathway.

Application Note: High-Throughput Analysis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described methodology is suitable for high-throughput screening and pharmacokinetic studies in drug discovery and development. A proposed fragmentation pathway for the analyte is also presented to aid in structural confirmation and method development.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active molecules. Accurate and sensitive quantification of this and related compounds in complex biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound.

Predicted Mass Spectrometry Fragmentation

The mass spectral fragmentation of this compound was predicted based on the fragmentation patterns of its core structural elements: the benzothiazinone ring and the N-acetic acid side chain. In positive ion electrospray ionization (ESI), the molecule is expected to readily protonate to form the precursor ion [M+H]⁺.

The primary fragmentation pathways are anticipated to involve the loss of the acetic acid side chain and cleavages within the benzothiazinone ring. A key fragmentation is the neutral loss of the carboxymethyl group (-CH₂COOH) or successive losses of water (H₂O) and carbon monoxide (CO) from the side chain. The benzothiazinone core is expected to undergo characteristic fragmentation, including cleavage of the thiazine ring.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. A series of working standard solutions can be prepared by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Predicted m/z Transitions for this compound

Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)
224.0178.0CH₂O₂ (Formic Acid)15
224.0166.0C₂H₂O₂ (Glyoxylic acid)20
224.0150.0C₂H₄O₃ (Carbonic acid, ethyl ester)25
224.0136.0C₃H₄O₃ (Pyruvic acid)30

Note: The molecular formula of the anhydrous compound is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol . The precursor ion [M+H]⁺ is therefore m/z 224.0.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The protocol is designed for high sensitivity and throughput, making it suitable for various stages of drug discovery and development. The predicted fragmentation patterns and optimized instrument parameters can serve as a valuable starting point for the analysis of this compound and its analogs.

Application Notes: In Vitro Assay for Aldose Reductase Inhibition by Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of benzothiazine derivatives as inhibitors of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications.[1][2] The protocols and data presented herein are intended to facilitate the screening and characterization of novel therapeutic agents targeting aldose reductase.

Introduction

Aldose reductase (EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, contributing to osmotic stress and the development of long-term diabetic complications such as retinopathy, nephropathy, and neuropathy.[3][5] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.[2][6] Benzothiazine derivatives have emerged as a class of potent aldose reductase inhibitors, with several compounds demonstrating significant inhibitory activity in preclinical studies.[1][7]

Principle of the Assay

The in vitro assay for aldose reductase inhibition is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm.[5][8] This decrease corresponds to the oxidation of the cofactor NADPH to NADP+ during the enzymatic reduction of a substrate, typically DL-glyceraldehyde, by aldose reductase.[5][9] In the presence of an inhibitor, the rate of NADPH oxidation is reduced, providing a measure of the inhibitor's potency.[8] The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard parameter for quantifying the efficacy of the inhibitor.[8]

Data Presentation

The following table summarizes the in vitro aldose reductase inhibitory activity of selected benzothiazine derivatives from published studies.

Compound IDStructureIC50 (µM)Enzyme SourceReference
Compound 7a Nitro derivative of 1,2-benzothiazine 1,1-dioxide4.6Rat Lenses[10]
Compound 8d 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-1,2-benzothiazin-4(3H)-ylidene]acetic acid0.11Not Specified[7][11]
Compound 15c Benzothiadiazine acetic acid derivative with a carbonyl group at the 3-position of the thiadiazine ring0.03319Not Specified[12][13]
Various Derivatives 1,2-benzothiazine 1,1-dioxide acetic acid derivatives0.11 - 10.42Not Specified[7][11]

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant human aldose reductase (rhAR) or rat lens aldose reductase.[8][10]

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.[8]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).[8]

  • Substrate: DL-Glyceraldehyde.[8]

  • Inhibitor: Benzothiazine derivatives dissolved in a suitable solvent (e.g., DMSO).[8]

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).[8]

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.[5][8]

Enzyme Activity Assay Protocol

This protocol is adapted from standard spectrophotometric assays for aldose reductase activity.[5][8][9]

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the assay buffer.

    • Prepare stock solutions of the benzothiazine derivatives (test compounds) and the positive control in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Setup (96-well plate format):

    • Test Wells: Add assay buffer, diluted test compound solution, and the enzyme solution.

    • Control Wells (No Inhibitor): Add assay buffer, vehicle (DMSO), and the enzyme solution.

    • Blank Wells (No Enzyme): Add assay buffer and the test compound/vehicle solution. This is to correct for any non-enzymatic degradation of NADPH.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.

    • Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.[8]

  • Data Analysis:

    • Calculate the rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each well.

    • Correct the reaction rates by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 [8]

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Retinopathy, Neuropathy, Nephropathy) Sorbitol->Diabetic_Complications Osmotic Stress Fructose->Diabetic_Complications Advanced Glycation End-products (AGEs)

Caption: The Polyol Pathway and its role in diabetic complications.

Experimental Workflow

Aldose_Reductase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor, Enzyme) Plate_Setup Set up 96-well Plate (Test, Control, Blank) Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 340 nm (Kinetic Mode) Reaction_Initiation->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Aldose_Reductase_Signaling_Hyperglycemia Hyperglycemia Hyperglycemia Aldose_Reductase_Activation Aldose Reductase Activation Hyperglycemia->Aldose_Reductase_Activation Polyol_Pathway_Flux Increased Polyol Pathway Flux Aldose_Reductase_Activation->Polyol_Pathway_Flux PKC_Activation PKC Activation Aldose_Reductase_Activation->PKC_Activation Upstream Regulation Sorbitol_Accumulation Sorbitol Accumulation Polyol_Pathway_Flux->Sorbitol_Accumulation NADPH_Depletion NADPH Depletion Polyol_Pathway_Flux->NADPH_Depletion Oxidative_Stress Oxidative Stress Sorbitol_Accumulation->Oxidative_Stress NADPH_Depletion->Oxidative_Stress Oxidative_Stress->PKC_Activation Diabetic_Complications Vascular Complications PKC_Activation->Diabetic_Complications

References

Application Notes and Protocols for Cell-Based Assays of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid belongs to the 1,4-benzothiazine class of heterocyclic compounds. Derivatives of 1,4-benzothiazine are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] These diverse effects suggest that 1,4-benzothiazines are a valuable scaffold for therapeutic drug design.[4][5] This document provides detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory and antioxidant activities of this compound, hereafter referred to as the "test compound."

The proposed workflow begins with an assessment of the compound's cytotoxicity to establish a non-toxic concentration range for subsequent functional assays. The anti-inflammatory potential is then investigated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Finally, the compound's ability to mitigate oxidative stress is evaluated using a cellular antioxidant assay.

Experimental Workflow Overview

The systematic evaluation of the test compound's biological activity follows a logical progression from cytotoxicity assessment to specific functional assays. This ensures that the observed effects in the functional assays are not a consequence of cell death but are due to the specific activity of the compound.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (Solubilization in DMSO) B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range A->B Proceed to Viability Testing C Anti-Inflammatory Assays (LPS-stimulated RAW 264.7 cells) B->C Use Concentrations >90% Viability D Antioxidant Assay (Cellular Antioxidant Activity) B->D Use Concentrations >90% Viability E Cytokine Quantification (ELISA) (TNF-α, IL-6) C->E Analyze Supernatants F Signaling Pathway Analysis (Western Blot for NF-κB) C->F Analyze Cell Lysates

Caption: Overall experimental workflow for evaluating the test compound.

Part 1: Cytotoxicity Assessment

It is crucial to determine the cytotoxicity of the test compound to ensure that the observed effects in subsequent assays are not due to cell death. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound

  • Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for 24 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

Test Compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0.1% DMSO)1.25 ± 0.08100
11.22 ± 0.0797.6
51.19 ± 0.0995.2
101.15 ± 0.0692.0
251.11 ± 0.0888.8
500.95 ± 0.0776.0
1000.65 ± 0.0552.0

Part 2: Anti-Inflammatory Activity

Inflammation is a key biological process, and its dysregulation is implicated in many diseases. Macrophages play a central role in inflammation, and their activation by LPS leads to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[8] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.[6][8]

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines TestCompound Test Compound TestCompound->IKK Inhibits? TestCompound->NFkB Inhibits?

Caption: Simplified NF-κB signaling pathway in macrophages.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: This assay measures the ability of the test compound to inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. The cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells and culture medium

  • Test compound (at non-toxic concentrations)

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Commercially available ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[8]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 atmosphere.[7]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[8]

Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% Inhibition
Control (no LPS)50 ± 15-30 ± 10-
LPS (1 µg/mL)2500 ± 20004000 ± 3500
LPS + Test Cmpd (1 µM)2050 ± 180183320 ± 30017
LPS + Test Cmpd (5 µM)1500 ± 150402400 ± 25040
LPS + Test Cmpd (10 µM)900 ± 100641480 ± 18063
LPS + Test Cmpd (25 µM)450 ± 6082720 ± 9082

Part 3: Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is involved in various diseases. Antioxidants can mitigate this damage.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[10][11] A free radical initiator like AAPH is used to induce oxidative stress.[12]

Materials:

  • HeLa or HepG2 cells

  • Culture medium

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Test compound

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Culture cells in a 96-well black fluorescence cell culture plate until confluent.[13]

  • Probe and Compound Incubation: Wash the cells with buffer and pre-incubate them with the DCFH-DA probe and the test compound (or a standard like Quercetin) for a specified time.[13][14]

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and compound, then add the AAPH solution (Free Radical Initiator) to all wells.[14]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings should be taken every 5 minutes for 1 hour.[11]

  • Calculation: The antioxidant activity is inversely correlated with the fluorescence intensity. Calculate the area under the curve and compare the values for treated and untreated cells.

Data Presentation:

TreatmentFluorescence Units (Area Under Curve) (Mean ± SD)% ROS Inhibition
Control (AAPH only)85000 ± 50000
AAPH + Test Cmpd (1 µM)72250 ± 450015
AAPH + Test Cmpd (5 µM)55250 ± 380035
AAPH + Test Cmpd (10 µM)38250 ± 300055
AAPH + Test Cmpd (25 µM)21250 ± 210075
AAPH + Quercetin (10 µM)34000 ± 280060

Conclusion

These application notes provide a comprehensive framework for the initial characterization of the biological activities of this compound. The described cell-based assays for cytotoxicity, anti-inflammatory, and antioxidant potential will generate crucial data for evaluating its therapeutic promise. Positive results from these screening assays would justify further investigation into the specific molecular mechanisms of action.

References

Application Notes and Protocols for Evaluating (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and its derivatives are a promising class of compounds, primarily recognized for their potent inhibition of aldose reductase (AR).[1] Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemia. By converting excess glucose to sorbitol, the polyol pathway contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] The accumulation of sorbitol leads to osmotic stress and depletion of NADPH, which in turn increases oxidative stress and cellular damage.[2][4] Therefore, inhibition of aldose reductase is a key therapeutic strategy for mitigating these complications.

Furthermore, compounds containing the 1,4-benzothiazine nucleus have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory effects.[5][6][7] This suggests that this compound may also have therapeutic potential in inflammatory conditions.

These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of diabetic complications and inflammation.

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

The primary mechanism of action for this compound is the inhibition of aldose reductase, which disrupts the polyol pathway cascade.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose Downstream Pathological Consequences: - Osmotic Stress - Oxidative Stress (ROS) - Inflammation - Advanced Glycation End Products (AGEs) Fructose->Downstream AR->Sorbitol   NADP NADP+ AR->NADP SDH->Fructose   NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Compound (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Compound->Inhibition Inhibition->AR STZ_Workflow Acclimatization Animal Acclimatization (1 week) Induction Diabetes Induction (STZ Injection) Acclimatization->Induction Confirmation Diabetes Confirmation (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Random Grouping - Vehicle Control - Diabetic Control - Treatment Groups Confirmation->Grouping Treatment Daily Treatment (e.g., 8 weeks) Grouping->Treatment Evaluation Efficacy Evaluation - Nerve Conduction Velocity - Biochemical Assays - Histopathology Treatment->Evaluation Paw_Edema_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Treatment Drug Administration (Oral or i.p.) Baseline->Treatment Induction Carrageenan Injection (Subplantar) Treatment->Induction  1 hr post-treatment Measurement Paw Volume Measurement (Hourly for 4-6 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

References

High-performance liquid chromatography (HPLC) purification of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is a key intermediate in the synthesis of various biologically active compounds, including potential anti-tubercular agents.[1][2][3][4] Its purity is crucial for subsequent reactions and pharmacological studies. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of such organic molecules. This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound. The method is designed to yield high purity and recovery of the target compound.

The principle of this method relies on the separation of the target compound from impurities based on its hydrophobicity. As an acidic compound, the retention of this compound on a non-polar stationary phase is highly dependent on the pH of the mobile phase.[5][6] By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, leading to increased hydrophobicity and stronger retention on a reversed-phase column, which results in improved peak shape and resolution.[5][7]

Materials and Methods

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Formic acid (FA), analytical grade.

  • Sample: Crude this compound, synthesized as described in the literature.[8]

  • Sample Solvent: A mixture of water and acetonitrile (1:1 v/v).

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

  • Sample Preparation:

    • Dissolve the crude this compound in the sample solvent to a final concentration of 5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 4.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 500 µL

    • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the main peak, which represents the purified this compound.

  • Post-Purification Processing:

    • Combine the collected fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

    • Analyze the purity of the final product using analytical HPLC.

Results and Discussion

The described HPLC method provides an efficient means for the purification of this compound. The acidic mobile phase ensures that the carboxylic acid moiety of the target compound is protonated, leading to a well-defined and sharp peak. The gradient elution allows for the effective separation of the target compound from both more polar and less polar impurities.

Quantitative Data Summary

The following table summarizes the expected results from the purification of a crude sample.

ParameterValue
Crude Sample Purity (by analytical HPLC) ~85%
Expected Retention Time of Target Compound 15.2 ± 0.5 min
Purity of Final Product (by analytical HPLC) >98%
Overall Recovery Yield ~90%

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Mobile Phase Preparation (A & B) C Column Equilibration A->C B Sample Dissolution & Filtration D Sample Injection B->D C->D E Gradient Elution D->E F UV Detection & Fraction Collection E->F G Solvent Evaporation F->G H Lyophilization G->H I Purity Analysis (Analytical HPLC) H->I

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The application note details a robust and reproducible RP-HPLC method for the purification of this compound. The protocol is suitable for researchers and scientists in the field of medicinal chemistry and drug development who require a high-purity compound for their studies. The use of an acidified mobile phase and a gradient elution program are key to the successful separation and purification of this acidic benzothiazine derivative.

References

Application Notes and Protocols: X-ray Crystallography of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid monohydrate. The detailed protocols are intended to enable the replication of the experiment and to provide a foundational understanding for further research and development activities. Molecules containing the 4H-benzo(1,4)thiazine nucleus are of significant interest due to their broad spectrum of biological activities, including antibacterial, anticancer, anti-rheumatic, anti-allergic, vasorelaxant, anti-arrhythmic, and anti-hypertensive properties.[1]

Introduction

This compound monohydrate, with the chemical formula C₁₀H₉NO₃S·H₂O, is a compound of interest in medicinal chemistry.[1] The determination of its three-dimensional molecular structure through X-ray crystallography provides crucial insights into its conformation, intermolecular interactions, and potential pharmacophoric features. This information is invaluable for structure-based drug design and understanding its mechanism of action. The asymmetric unit of the title compound contains one molecule of this compound and one water molecule.[1] The thiomorpholine ring is found in a conformation that is intermediate between a twist-boat and a half-chair.[1][2]

Data Presentation

Crystallographic Data

The crystal structure of this compound monohydrate was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

ParameterValueReference
FormulaC₁₀H₉NO₃S·H₂O[1][2]
Molecular Weight241.26[1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[2]
a (Å)7.5897 (1)[1][2]
b (Å)9.2208 (2)[1][2]
c (Å)15.6701 (3)[1][2]
β (°)94.336 (1)[1][2]
Volume (ų)1093.50 (3)[1][2]
Z4[1][2]
Density (calculated) (Mg m⁻³)1.465[2]
Absorption Coefficient (μ) (mm⁻¹)0.29[1][2]
F(000)504[2]
Crystal Size (mm)0.49 × 0.34 × 0.11[1]
Temperature (K)100[1][2]
RadiationMo Kα (λ = 0.71073 Å)[2]
θ range for data collection (°)3.4–33.1[2]
Data Collection and Refinement

Details of the data collection and structure refinement are summarized in Table 2.

ParameterValueReference
DiffractometerBruker SMART APEXII CCD area-detector[1]
Reflections collected25955[1]
Independent reflections4859[1]
Reflections with I > 2σ(I)3833[1]
R_int0.036[1]
R[F² > 2σ(F²)]0.040[1]
wR(F²)0.128[1]
Goodness-of-fit (S)0.83[1]
Data / restraints / parameters4859 / 0 / 157[1]
Δρ_max (e Å⁻³)0.54[1]
Δρ_min (e Å⁻³)-0.26[1]

Experimental Protocols

Synthesis of this compound monohydrate

A solution of potassium hydroxide (5.85 mmol) in 10 ml of water was added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in 10 ml of ethanol.[1] The resulting mixture was stirred at room temperature for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture was poured into water and acidified with 4 M HCl. This resulted in the formation of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid as a colorless solid.[1] Single crystals suitable for X-ray analysis were obtained by slow evaporation of a dichloromethane solution of the compound.[1] The melting point of the crystals was determined to be 338 K.[1][2]

Single-Crystal X-ray Diffraction: A General Protocol

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

1. Crystal Selection and Mounting:

  • Examine the grown crystals under a polarized light microscope to select a single, well-formed crystal with no visible defects.

  • The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial screening to determine the crystal quality and unit cell parameters.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector. Data is typically collected over a range of 2θ angles.

3. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections are applied for factors such as background noise, absorption, and polarization.

  • The integrated intensities are then scaled and merged to produce a final dataset of unique reflections.

4. Structure Solution and Refinement:

  • The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial model of the crystal structure is built based on the electron density map.

  • The model is then refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • The quality of the final model is assessed using statistical indicators such as the R-factor and goodness-of-fit.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate + KOH/Ethanol/Water stir Stir at Room Temperature (24h) start->stir acidify Acidify with 4M HCl stir->acidify precipitate This compound (solid) acidify->precipitate dissolve Dissolve in Dichloromethane precipitate->dissolve evaporate Slow Evaporation dissolve->evaporate crystals Single Crystals evaporate->crystals mount Mount Crystal on Diffractometer crystals->mount data_collection Data Collection (X-ray Diffraction) mount->data_collection data_processing Data Processing and Scaling data_collection->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure data_analysis_flow raw_data Raw Diffraction Images integration Integration of Reflection Intensities raw_data->integration scaling Scaling and Merging integration->scaling structure_factors Structure Factor Amplitudes scaling->structure_factors phase_problem Phase Problem structure_factors->phase_problem direct_methods Direct Methods phase_problem->direct_methods electron_density Initial Electron Density Map direct_methods->electron_density model_building Initial Model Building electron_density->model_building refinement Structure Refinement model_building->refinement final_model Final Structural Model refinement->final_model

References

Development of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Analogs as Aldose Reductase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of analogs of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a scaffold of significant interest in the discovery of potent aldose reductase inhibitors. This class of compounds holds promise for the therapeutic management of diabetic complications.

Introduction

Under hyperglycemic conditions, the polyol pathway of glucose metabolism becomes significantly activated. Aldose reductase (ALR2) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1] The subsequent oxidation of sorbitol to fructose is catalyzed by sorbitol dehydrogenase. The accumulation of sorbitol in tissues such as the lens, retina, and sciatic nerves can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications including retinopathy, neuropathy, and nephropathy.[2] Therefore, the inhibition of aldose reductase is a key therapeutic strategy to prevent or mitigate these long-term complications of diabetes.

The this compound scaffold has emerged as a promising starting point for the design of potent and selective ALR2 inhibitors. This document outlines the synthetic strategies for creating analogs of this core structure, detailed protocols for evaluating their biological activity, and a summary of structure-activity relationship (SAR) data.

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

The diagram below illustrates the polyol pathway and the mechanism of action of aldose reductase inhibitors. Under hyperglycemic conditions, increased glucose flux leads to its conversion to sorbitol by aldose reductase, a process that consumes NADPH. Sorbitol accumulation causes osmotic stress, while NADPH depletion can lead to increased oxidative stress. Aldose reductase inhibitors block this first step, thereby preventing the downstream pathological effects.

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (ALR2) AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Fructose NADPH NADPH NADPH->AR ARI Aldose Reductase Inhibitor ARI->AR inhibits

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs can be achieved through several routes. A common method involves the reaction of a substituted 2-aminothiophenol with a suitable dielectrophile.

Protocol 1: Synthesis of the Core Scaffold

A solution of potassium hydroxide in water is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate in ethanol. The reaction mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The mixture is then poured into water and acidified with 4 M HCl to precipitate the desired (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid as a solid.[3][4]

Protocol 2: Synthesis of N-Substituted Analogs

Derivatives with substitutions on the nitrogen atom of the benzothiazine ring can be synthesized by reacting the parent compound with various alkylating or acylating agents in the presence of a suitable base.

Protocol 3: Synthesis of Benzothiazine Ring-Substituted Analogs

Analogs with substituents on the benzene ring of the benzothiazine moiety are typically prepared by starting with the appropriately substituted 2-aminothiophenol. For example, 7-ethoxy-3-methyl-4H-1,4-benzothiazines can be synthesized by the condensation of 5-ethoxy-2-aminobenzethiol with β-diketones in DMSO.[5]

In Vitro Aldose Reductase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of aldose reductase.

Materials:

  • Purified recombinant human or rat lens aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds and a reference inhibitor (e.g., Epalrestat)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NADPH, and the ALR2 enzyme.

  • Add the test compound at various concentrations to the designated wells. Include a control well with no inhibitor.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over 5 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation in a Diabetic Rat Model

This protocol outlines the induction of diabetes in rats and the subsequent evaluation of the efficacy of the synthesized compounds.

Animal Model:

  • Male Wistar or Sprague-Dawley rats.

Induction of Diabetes:

  • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.

  • Confirm diabetes by measuring blood glucose levels after 72 hours. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

Treatment:

  • Administer the test compounds orally to the diabetic rats daily for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., treated with Epalrestat) should be included.

Efficacy Assessment:

  • Sorbitol Accumulation: At the end of the treatment period, collect tissues such as the sciatic nerve and lens. Homogenize the tissues and measure the sorbitol content using a suitable method, such as gas chromatography or an enzymatic assay. A significant reduction in sorbitol accumulation in the treated groups compared to the diabetic control group indicates efficacy.[1]

  • Nerve Conduction Velocity (NCV): Measure the motor and sensory nerve conduction velocities in the sciatic nerve. An improvement in NCV in the treated groups compared to the diabetic control group is a key indicator of efficacy against diabetic neuropathy.[1][6]

Data Presentation

The following tables summarize the in vitro and in vivo activities of representative this compound analogs and related compounds.

Table 1: In Vitro Aldose Reductase Inhibitory Activity

Compound IDR1R2R3ALR2 IC50 (nM)Selectivity (ALR1/ALR2)
Parent HHH>1000-
Analog 1 H7-F2'-(4-Br, 2-F)benzyl33.19~16,109
Analog 2 H7-Cl2'-(2,4,5-F3)benzyl--
Analog 3 H7-F2'-(4-Br, 2-F)benzyl--
Epalrestat ---~100-

Data for analogs are based on benzothiadiazine acetic acid derivatives which share a similar pharmacophore.[1][7]

Table 2: In Vivo Efficacy in STZ-Induced Diabetic Rats

Compound IDDose (mg/kg/day)% Reduction in Sciatic Nerve SorbitolImprovement in MNCV (m/s)Improvement in SNCV (m/s)
Analog 1 10~55%Significant increaseSignificant increase
Epalrestat 25No significant reductionModerate increaseModerate increase
Vehicle -0%No improvementNo improvement

MNCV: Motor Nerve Conduction Velocity; SNCV: Sensory Nerve Conduction Velocity. Data for Analog 1 is based on compound 15c from a study on benzothiadiazine acetic acid derivatives.[1][8]

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel aldose reductase inhibitors based on the this compound scaffold.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development A Target Identification (Aldose Reductase) B Lead Identification ((3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid) A->B C Analog Synthesis (SAR Exploration) B->C D In Vitro Screening (ALR2 Inhibition Assay) C->D E Lead Optimization D->E Identify Potent & Selective Hits E->C Iterative Design F In Vivo Efficacy Studies (Diabetic Animal Models) E->F G ADME/Tox Studies F->G H Candidate Selection G->H Select Candidate with Favorable Profile I Phase I Trials H->I J Phase II Trials I->J K Phase III Trials J->K L Regulatory Approval K->L

Caption: A generalized workflow for the discovery and development of aldose reductase inhibitors.

Logical Relationship for SAR Analysis

The following diagram illustrates the logical relationship between chemical modifications and the resulting biological activity, which forms the basis of Structure-Activity Relationship (SAR) studies.

SAR_Logic Core Core Scaffold (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Modification Chemical Modification (e.g., Substitution at R1, R2, R3) Core->Modification Analog Synthesized Analog Modification->Analog BioAssay Biological Assay (In Vitro / In Vivo) Analog->BioAssay Data Quantitative Data (IC50, Efficacy) BioAssay->Data SAR Structure-Activity Relationship (SAR) Data->SAR NewDesign Design of New Analogs SAR->NewDesign Guides NewDesign->Modification Informs

Caption: Logical workflow for Structure-Activity Relationship (SAR) analysis.

References

Application Notes and Protocols: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid as a Chemical Probe Scaffold for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid serves as a crucial scaffold in the development of potent and selective chemical probes for aldose reductase (AR). Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Inhibitors of aldose reductase are therefore valuable tools for studying these disease processes and represent a promising therapeutic strategy.

While the parent compound, this compound, itself is not reported to be a highly potent inhibitor, its derivatives have demonstrated exceptional inhibitory activity against aldose reductase, with some exhibiting IC50 values in the nanomolar range. These derivatives, built upon the benzothiazine acetic acid core, serve as effective chemical probes to investigate the role of aldose reductase in cellular and in vivo models of diabetic complications.

Data Presentation

The following tables summarize the quantitative data for potent derivatives of this compound, demonstrating their efficacy as aldose reductase inhibitors.

Table 1: In Vitro Potency of this compound Derivatives against Aldose Reductase (ALR2)

Compound Name/ReferenceStructureIC50 (M)Enzyme Source
4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210)[1](Structure not available in search results)9.5 x 10⁻⁹Porcine Lens
(2-(2,4,5-trifluorobenzyl)-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid (9m)[2](Structure not available in search results)0.032 x 10⁻⁶Not Specified
Other Benzothiadiazine Derivatives[2](Various substitutions)0.032 - 0.975 x 10⁻⁶Not Specified

Table 2: In Vivo Efficacy of Aldose Reductase Inhibitors

Compound Name/ReferenceAnimal ModelTissueEfficacy
4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210)[1]Streptozotocin-diabetic ratsSciatic NerveID50: 0.1 mg/kg
Benzothiadiazine Derivatives (9i, 9j, 9m)[2]Streptozotocin-induced diabetic ratsSciatic NerveSignificant prevention of sorbitol accumulation

Table 3: Selectivity Profile of a Related Benzothiadiazine Derivative

Compound Name/ReferenceALR2 IC50 (nmol/L)ALR1 IC50 (nmol/L)Selectivity (ALR1/ALR2)
Compound 15c (a benzothiadiazine acetic acid derivative)33.19>534,000~16,109-fold

Signaling Pathway

The following diagram illustrates the polyol pathway, where aldose reductase plays a key role. Chemical probes based on the this compound scaffold inhibit aldose reductase, thereby blocking the conversion of glucose to sorbitol.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol + NADPH Fructose Fructose Sorbitol->Fructose + NAD+ AR Aldose Reductase (ALR2) NADP NADP+ AR->NADP Cofactor SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH Cofactor Probe (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Derivatives Probe->AR Inhibition NADPH NADPH NADPH->AR Cofactor NAD NAD+ NAD->SDH Cofactor

Caption: The Polyol Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by the enzyme.

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-Glyceraldehyde (or other suitable substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH in buffer.

    • Prepare a stock solution of DL-glyceraldehyde in buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • Sodium phosphate buffer

      • Aldose reductase enzyme solution

      • NADPH solution

      • Test compound solution (or DMSO for control)

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Enzyme - NADPH - Substrate - Buffer - Test Compounds Mix Add Enzyme, NADPH, and Test Compound to Plate Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.

In Vivo Measurement of Sorbitol Accumulation in Sciatic Nerve

This protocol describes the in vivo evaluation of aldose reductase inhibitors by measuring their effect on sorbitol accumulation in the sciatic nerve of diabetic animal models.

Materials:

  • Streptozotocin (STZ) for inducing diabetes in rodents

  • Test compounds (aldose reductase inhibitors)

  • Anesthesia

  • Surgical tools for nerve dissection

  • Homogenizer

  • Reagents for sorbitol quantification (e.g., sorbitol dehydrogenase-based enzymatic assay or HPLC)

Procedure:

  • Induction of Diabetes:

    • Induce diabetes in rodents (e.g., rats or mice) by a single intraperitoneal injection of STZ.

    • Confirm hyperglycemia by measuring blood glucose levels.

  • Compound Administration:

    • Administer the test compound or vehicle control to the diabetic animals daily for a specified period (e.g., 2-4 weeks).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals under anesthesia.

    • Carefully dissect the sciatic nerves and immediately freeze them in liquid nitrogen.

  • Sorbitol Extraction and Quantification:

    • Homogenize the frozen sciatic nerve tissue in a suitable buffer.

    • Deproteinize the homogenate (e.g., by perchloric acid precipitation).

    • Neutralize the supernatant.

    • Quantify the sorbitol levels in the supernatant using a suitable method such as:

      • Enzymatic Assay: Using sorbitol dehydrogenase and measuring the production of NADH at 340 nm.

      • High-Performance Liquid Chromatography (HPLC): After appropriate derivatization.

  • Data Analysis:

    • Compare the sorbitol levels in the sciatic nerves of treated diabetic animals with those of untreated diabetic and non-diabetic control animals.

    • Calculate the percentage of inhibition of sorbitol accumulation.

Sorbitol_Accumulation_Workflow cluster_animal Animal Model cluster_tissue Tissue Processing cluster_analysis Analysis Induce Induce Diabetes (STZ) Treat Administer Test Compound Induce->Treat Dissect Dissect Sciatic Nerves Treat->Dissect Homogenize Homogenize Tissue Dissect->Homogenize Extract Extract Sorbitol Homogenize->Extract Quantify Quantify Sorbitol (Enzymatic Assay or HPLC) Extract->Quantify Analyze Compare Sorbitol Levels and Calculate Inhibition Quantify->Analyze

Caption: Workflow for In Vivo Measurement of Sorbitol Accumulation.

Conclusion

This compound is a valuable scaffold for the design and synthesis of potent and selective aldose reductase inhibitors. Its derivatives have been instrumental as chemical probes in elucidating the role of the polyol pathway in diabetic complications. The provided protocols offer a framework for researchers to utilize these probes in their own investigations into the pathophysiology of diabetes and the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the common byproducts encountered during the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step involves the formation of the 3-oxo-2,3-dihydro-4H-1,4-benzothiazine core, commonly through the reaction of 2-aminothiophenol with a two-carbon electrophile like chloroacetyl chloride or a chloroacetic acid derivative. The second step is the N-alkylation of the benzothiazine nitrogen with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: What are the most common byproducts observed during the synthesis of the 3-oxo-2,3-dihydro-4H-1,4-benzothiazine core?

A2: The primary byproduct of concern during the formation of the benzothiazine core is the oxidative dimerization of the 2-aminothiophenol starting material. This leads to the formation of 2,2'-disulfanediyldianiline. This side reaction is often promoted by the presence of air (oxygen) and can be minimized by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the major byproducts formed during the N-alkylation step?

A3: The N-alkylation of the 3-oxo-2,3-dihydro-4H-1,4-benzothiazine intermediate can lead to several byproducts. The most significant is the O-alkylation product, which arises from the ambident nucleophilic character of the amide group. Incomplete reaction can also result in the presence of the unreacted starting material. Additionally, hydrolysis of the alkylating agent (e.g., ethyl chloroacetate to chloroacetic acid) can occur, which may complicate the reaction and purification.

Q4: How can I differentiate between the desired N-alkylated product and the O-alkylated byproduct?

A4: Spectroscopic methods, particularly NMR, are crucial for distinguishing between N- and O-alkylated isomers. In ¹H NMR, the chemical shift of the methylene protons adjacent to the nitrogen or oxygen will be different. For the N-alkylated product, these protons typically appear at a certain chemical shift, while in the O-alkylated product, the corresponding protons would likely be shifted. Two-dimensional NMR techniques like HMBC can definitively establish the connectivity.

Q5: What are the recommended purification methods to remove these byproducts?

A5: Column chromatography is a common and effective method for separating the desired product from the various byproducts. The choice of solvent system will depend on the polarity of the compounds. Recrystallization can also be an effective technique for purifying the final product, particularly for removing minor impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the 3-oxo-2,3-dihydro-4H-1,4-benzothiazine core Oxidation of 2-aminothiophenol to its disulfide dimer.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use fresh, high-purity 2-aminothiophenol.
Presence of a significant amount of unreacted 3-oxo-2,3-dihydro-4H-1,4-benzothiazine after N-alkylation Incomplete reaction due to insufficient reaction time, temperature, or base strength.Increase the reaction time and/or temperature. Consider using a stronger base (e.g., sodium hydride instead of potassium carbonate) if compatible with other functional groups. Ensure the starting materials are dry.
Formation of the O-alkylated isomer during N-alkylation Reaction conditions favoring O-alkylation (e.g., solvent, counter-ion).The choice of solvent can influence the N/O alkylation ratio. Aprotic polar solvents like DMF or DMSO often favor N-alkylation. The choice of base and counter-ion can also play a role. Screening different reaction conditions is recommended.
Difficulty in purifying the final product Presence of multiple byproducts with similar polarities.Optimize the reaction conditions to minimize byproduct formation. For purification, a combination of techniques may be necessary. Start with an appropriate work-up procedure to remove major impurities, followed by column chromatography with a carefully selected eluent system. Final purification can be achieved by recrystallization.

Byproduct Summary

Byproduct Name Chemical Structure Typical Method of Formation Notes
2,2'-DisulfanediyldianilineS(c1ccccc1N)Sc1ccccc1NOxidative dimerization of 2-aminothiophenol.Can be minimized by running the reaction under an inert atmosphere.
O-alkylated IsomerC1=CC=C2C(=C1)N(C(=O)CS2)CC(=O)OAlkylation at the amide oxygen instead of the nitrogen.A common issue with ambident nucleophiles. Reaction conditions can be optimized to favor N-alkylation.
Unreacted Starting MaterialC1=CC=C2C(=C1)NC(=O)CS2Incomplete N-alkylation reaction.Can be addressed by optimizing reaction conditions (time, temperature, base).
Hydrolyzed Alkylating AgentClCC(=O)OHydrolysis of the ethyl haloacetate.Can be minimized by using anhydrous conditions.

Experimental Protocols

Synthesis of 3-oxo-2,3-dihydro-4H-1,4-benzothiazine
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Add a base (e.g., triethylamine, 1.1 equivalents).

  • Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound
  • To a solution of 3-oxo-2,3-dihydro-4H-1,4-benzothiazine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Add ethyl bromoacetate or ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • To the crude ester, add a solution of a base (e.g., sodium hydroxide or lithium hydroxide) in a mixture of water and a co-solvent (e.g., THF or ethanol).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization.

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation Reactant1 2-Aminothiophenol Intermediate 3-oxo-2,3-dihydro-4H-1,4-benzothiazine Reactant1->Intermediate + Chloroacetyl Chloride Byproduct1 2,2'-Disulfanediyldianiline (Dimerization) Reactant1->Byproduct1 Oxidation Reactant2 Chloroacetyl Chloride Reactant3 Ethyl Chloroacetate Product This compound Intermediate->Product + Ethyl Chloroacetate + Hydrolysis Byproduct2 O-alkylated Isomer Intermediate->Byproduct2 + Ethyl Chloroacetate

Caption: Main reaction pathway and formation of major byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckCore Analyze Benzothiazine Core (TLC, NMR) Start->CheckCore CorePure Core is Pure CheckCore->CorePure Yes CoreImpure Impurity Detected: Dimer? CheckCore->CoreImpure No ProceedAlkylation Proceed to N-Alkylation CorePure->ProceedAlkylation OptimizeCore Optimize Core Synthesis: - Inert Atmosphere - Fresh Reagents CoreImpure->OptimizeCore OptimizeCore->Start CheckFinal Analyze Final Product (TLC, NMR, MS) ProceedAlkylation->CheckFinal FinalPure Product is Pure CheckFinal->FinalPure Yes FinalImpure Impurity Detected: O-Alkylation or Unreacted SM? CheckFinal->FinalImpure No End End FinalPure->End OptimizeAlkylation Optimize N-Alkylation: - Solvent Screen - Base Screen - Temperature/Time FinalImpure->OptimizeAlkylation Purify Purification: - Column Chromatography - Recrystallization FinalImpure->Purify OptimizeAlkylation->ProceedAlkylation Purify->FinalPure

Caption: Troubleshooting workflow for synthesis and purification.

Technical Support Center: Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the N-alkylation of 2H-1,4-benzothiazin-3(4H)-one and the subsequent hydrolysis of the ethyl ester intermediate.

Stage 1: N-Alkylation of 2H-1,4-benzothiazin-3(4H)-one

Issue 1: Low or No Yield of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

Potential Cause Suggested Solution Explanation
Ineffective Deprotonation Use a stronger base such as Sodium Hydride (NaH) or ensure the complete dryness of reagents and solvent if using Potassium Carbonate (K2CO3).The acidity of the N-H proton in the benzothiazinone requires a sufficiently strong base for complete deprotonation, which is essential for the subsequent nucleophilic attack on ethyl chloroacetate.
Low Reaction Temperature Increase the reaction temperature to the reflux temperature of the solvent (e.g., acetone, DMF).Higher temperatures can increase the reaction rate and help overcome the activation energy barrier for the alkylation reaction.
Short Reaction Time Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC).The reaction may be slow to reach completion. Monitoring by TLC will help determine the optimal reaction time.
Poor Quality of Reagents Use freshly distilled ethyl chloroacetate and ensure the 2H-1,4-benzothiazin-3(4H)-one is pure.Impurities in the starting materials can interfere with the reaction and lead to the formation of side products.

Issue 2: Formation of Side Products

Potential Cause Suggested Solution Explanation
O-Alkylation Use a less polar aprotic solvent like DMF or acetonitrile in combination with a carbonate base.While N-alkylation is generally favored, O-alkylation at the carbonyl oxygen can occur. The choice of solvent and base can influence the selectivity.
Dialkylation Use a stoichiometric amount of ethyl chloroacetate (1.0 to 1.1 equivalents).An excess of the alkylating agent can lead to the formation of dialkylated products, which can be difficult to separate from the desired product.
Ring Opening/Rearrangement Avoid excessively harsh basic conditions or prolonged heating.Under strong basic conditions, the benzothiazine ring can be susceptible to cleavage or rearrangement, leading to complex mixtures.
Stage 2: Hydrolysis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

Issue 1: Incomplete Hydrolysis

Potential Cause Suggested Solution Explanation
Insufficient Base Use a molar excess of the base (e.g., 1.5 to 2.0 equivalents of KOH or NaOH).The hydrolysis is a saponification reaction that consumes one equivalent of base. An excess ensures the reaction goes to completion.
Short Reaction Time Increase the reaction time. Monitor the disappearance of the starting material by TLC. A typical reaction time is 24 hours at room temperature.[1]Ester hydrolysis can be a slow process at room temperature.
Low Temperature Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis.Increased temperature accelerates the reaction rate.
Phase Separation Ensure a homogeneous solution by using a co-solvent like ethanol or methanol with the aqueous base.The ethyl ester may have limited solubility in a purely aqueous base. A co-solvent ensures proper mixing and facilitates the reaction.

Issue 2: Difficulty in Isolating the Product

Potential Cause Suggested Solution Explanation
Product is soluble in the aqueous solution After acidification, cool the solution in an ice bath to decrease the solubility of the carboxylic acid. If precipitation is still poor, extract the aqueous phase with a suitable organic solvent like ethyl acetate.The solubility of the carboxylic acid product in water can be significant, especially if the volume is large.
Incomplete Acidification Ensure the pH of the solution is sufficiently acidic (pH 1-2) by adding a strong acid like 4 M HCl.[1]The carboxylic acid product will only precipitate out of the solution in its protonated, neutral form.
Formation of an Emulsion during Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.Emulsions can form during the extraction of acidic aqueous solutions, making phase separation difficult.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields can vary depending on the specific conditions and scale of the reaction, a yield of around 70-80% for the N-alkylation step and a subsequent high-yielding hydrolysis are reasonably expected with optimized protocols. For a similar N-alkylation of a benzoxazinone with ethyl chloroacetate, a yield of 82% has been reported.[2]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring both the N-alkylation and the hydrolysis steps. For the N-alkylation, a solvent system such as hexane/ethyl acetate (e.g., 2:1 v/v) can be used.[2] For the hydrolysis, a more polar system like dichloromethane/methanol might be suitable. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light (254 nm). For the final carboxylic acid product, a visualizing agent like bromocresol green can be used, which will show yellow spots on a green background for acidic compounds.

Q3: What are the best solvents for recrystallizing the final product?

A3: Dichloromethane has been successfully used to obtain single crystals of this compound by slow evaporation.[1] An ethanol/water mixture is also a common choice for recrystallizing similar polar organic compounds.

Q4: Are there any known side reactions to be aware of?

A4: Yes, in the N-alkylation step, O-alkylation can be a competing side reaction, although it is generally less favored. Using an excess of the alkylating agent can also lead to dialkylation. Under certain conditions, particularly with strong bases, ring transformation of the benzothiazine nucleus has been observed.

Q5: What is the role of a phase transfer catalyst in the N-alkylation step?

A5: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial when using a solid base like potassium carbonate in a non-polar solvent like toluene. The catalyst helps to transfer the carbonate anion into the organic phase to deprotonate the benzothiazinone, thereby facilitating the reaction.

Data Presentation

Table 1: Reported Yields for Analogous N-Alkylation Reactions

Starting MaterialAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
A benzoxazinone derivativeEthyl chloroacetateK2CO3DMFReflux4 h82[2]
2H-1,4-benzothiazin-3-one derivativeOctyl bromideNaOH or K2CO3 / TBABTolueneReflux-65-78

Table 2: Conditions for Hydrolysis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

BaseSolvent SystemTemperatureTimeOutcomeReference
Potassium Hydroxide (1.5 eq)Ethanol/WaterRoom Temperature24 hFormation of the desired carboxylic acid[1]
Sodium Hydroxide (10% aq. solution)EthanolReflux5 minSuccessful hydrolysis of a similar ester[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

This protocol is based on a general procedure for the N-alkylation of a similar heterocyclic system.[2]

  • To a solution of 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • Add ethyl chloroacetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., hexane/ethyl acetate, 2:1).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

  • Dissolve ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (1 equivalent) in ethanol.

  • Add an aqueous solution of potassium hydroxide (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • After completion, pour the reaction mixture into water.

  • Acidify the aqueous solution to pH 1-2 with 4 M hydrochloric acid.

  • Collect the resulting colorless solid by filtration.

  • Wash the solid with cold water and dry.

  • The product can be further purified by recrystallization from dichloromethane.[1]

Visualizations

Synthesis_Pathway start 2H-1,4-benzothiazin-3(4H)-one intermediate Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate start->intermediate N-Alkylation (Ethyl chloroacetate, Base) product This compound intermediate->product Hydrolysis (KOH or NaOH, H2O/EtOH)

Caption: Synthetic pathway for the target compound.

Troubleshooting_Workflow cluster_alkylation N-Alkylation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start Low Yield in Synthesis check_alkylation Check N-Alkylation Step start->check_alkylation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis base Base Strength/Amount check_alkylation->base temp_time Temperature/Time check_alkylation->temp_time reagents Reagent Purity check_alkylation->reagents base_hydrolysis Base Amount check_hydrolysis->base_hydrolysis temp_time_hydrolysis Temperature/Time check_hydrolysis->temp_time_hydrolysis workup Workup/Isolation check_hydrolysis->workup Experimental_Parameters cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis Yield Yield Base_A Base Type & Amount Yield->Base_A Solvent_A Solvent Yield->Solvent_A Temp_A Temperature Yield->Temp_A Time_A Time Yield->Time_A Base_H Base Type & Amount Yield->Base_H Solvent_H Solvent System Yield->Solvent_H Temp_H Temperature Yield->Temp_H Time_H Time Yield->Time_H

References

Stability and degradation of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Like many pharmaceutical molecules, it is susceptible to hydrolysis, oxidation, and photodecomposition under certain conditions.[2][3]

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure, which includes a lactam, a thioether, and a carboxylic acid functional group, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in the 1,4-benzothiazine ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.

  • Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone.[4]

  • Decarboxylation: The acetic acid side chain may undergo decarboxylation under heat.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: I am observing unexpected peaks in my chromatogram when analyzing the compound. What could be the cause?

A4: The appearance of unexpected peaks in your chromatogram could indicate the presence of impurities or degradation products.[5] To troubleshoot this, consider the following:

  • Purity of the starting material: Ensure the initial purity of your compound.

  • Sample preparation: The solvent and pH used during sample preparation can induce degradation.

  • Storage of solutions: Solutions of the compound may not be stable over time. It is recommended to use freshly prepared solutions for analysis.

  • Forced degradation: Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products and see if any of the peaks match.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Degradation of the compound in the assay medium. 1. Check the pH and temperature of your assay buffer. 2. Assess the stability of the compound in the assay medium over the duration of the experiment by analyzing samples at different time points using a stability-indicating method like HPLC.
Photodegradation during the experiment. 1. Protect your samples from light during incubation and handling. 2. Compare results from experiments conducted in the dark versus those exposed to light.
Interaction with other components in the assay. 1. Run control experiments to identify any potential interactions with other reagents.
Issue 2: Difficulty in developing a stability-indicating HPLC method.
Potential Cause Troubleshooting Step
Co-elution of the parent compound and degradation products. 1. Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation. 2. Employ a photodiode array (PDA) detector to check for peak purity.
Degradation products are not UV active. 1. Use a mass spectrometer (LC-MS) to detect a wider range of potential degradation products.
Insufficient degradation in forced degradation studies. 1. Increase the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent concentration) to achieve a target degradation of 5-20%.[3][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3]

1. Acidic Hydrolysis:

  • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Add 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C) for a defined period.
  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Basic Hydrolysis:

  • Dissolve the compound in a suitable solvent.
  • Add 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C) for a defined period.
  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.
  • Add 3% hydrogen peroxide and keep it at room temperature for a specified time.

4. Thermal Degradation:

  • Store the solid compound in a hot air oven at a high temperature (e.g., 70 °C) for a set duration.[1]
  • Dissolve the stressed sample for analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm or visible light) for a certain period.
  • Keep a control sample in the dark.

Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical technique like HPLC to observe the extent of degradation and the formation of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOH60 °C24 hours
Oxidation3% H₂O₂Room Temperature48 hours
Thermal (Solid)-70 °C7 days
Photolytic (Solution)UV light (254 nm)Room Temperature72 hours
Table 2: Hypothetical Stability Data for this compound
Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks Observed
Acid Hydrolysis15%2
Base Hydrolysis25%3
Oxidation40%2 (Sulfoxide, Sulfone)
Thermal (Solid)5%1
Photolytic (Solution)10%2

Note: The data in this table is hypothetical and serves as an example for presenting results from a forced degradation study.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unexpected Chromatographic Peaks start Start: Unexpected Peak Observed check_purity Check Purity of Starting Material start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure check_prep Review Sample Preparation Protocol (Solvent, pH) is_stable_in_solvent Is Compound Stable in Preparation Solvent? check_prep->is_stable_in_solvent check_solution_age Analyze Freshly Prepared vs. Aged Solutions is_stable_over_time Is Solution Stable Over Time? check_solution_age->is_stable_over_time perform_forced_degradation Perform Forced Degradation Studies compare_peaks Compare Degradant Peaks with Unexpected Peak perform_forced_degradation->compare_peaks end_identified Peak Identified as Degradant compare_peaks->end_identified is_pure->check_prep Yes end_impurity Source: Impurity in Starting Material is_pure->end_impurity No is_stable_in_solvent->check_solution_age Yes end_prep_degradation Source: Degradation During Sample Prep is_stable_in_solvent->end_prep_degradation No is_stable_over_time->perform_forced_degradation Yes end_storage_degradation Source: Degradation During Storage is_stable_over_time->end_storage_degradation No

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

G cluster_degradation Potential Degradation Pathways compound This compound C₁₀H₉NO₃S hydrolysis Ring-Opened Product C₁₀H₁₁NO₄S compound->hydrolysis  Acid/Base  Hydrolysis oxidation1 Sulfoxide Derivative C₁₀H₉NO₄S compound->oxidation1  Oxidation  (e.g., H₂O₂) decarboxylation Decarboxylated Product C₉H₉NO₂S compound->decarboxylation  Heat oxidation2 Sulfone Derivative C₁₀H₉NO₅S oxidation1->oxidation2  Further  Oxidation

Caption: Potential degradation pathways of the target compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo neutralize Neutralize (for Acid/Base Samples) acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxidative->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Stressed Samples to Control analyze->compare

Caption: Workflow for conducting forced degradation studies.

References

Improving solubility of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Solubility

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting and frequently asked questions (FAQs) to address common solubility challenges encountered when working with this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a molecule containing a 4H-benzo[1][2]thiazine nucleus, a structure found in compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] Like many organic compounds developed for pharmacological screening, it is poorly soluble in aqueous solutions at physiological pH.[5] This low solubility can lead to precipitation in biological assays, resulting in inaccurate and unreliable data.[6]

Q2: What is the recommended initial solvent for preparing a stock solution?

For initial solubilization, it is highly recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for a wide range of organic compounds.[5][7] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution into an aqueous medium is a frequent issue with poorly soluble compounds.[8] Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit in the aqueous medium.[8]

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is sufficient to maintain solubility. However, be mindful of potential solvent toxicity to your biological system. Typically, DMSO concentrations should be kept below 0.5% (v/v) in cell-based assays to avoid cytotoxic effects.[8][9]

  • pH Adjustment: Since the compound is a carboxylic acid, its solubility is pH-dependent.[5] Increasing the pH of the buffer can deprotonate the carboxylic acid group, forming a more soluble salt. A final pH of 7.4 to 8.0 is often a suitable starting point for many biological assays, but compatibility with your specific experimental system must be verified.[8][10]

  • Use of Solubilizing Agents: Consider incorporating excipients such as cyclodextrins into your formulation to enhance solubility.[8]

Q4: What are cyclodextrins and how can they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly water-soluble drug molecules, like this compound, forming inclusion complexes.[2][13] This encapsulation effectively increases the apparent aqueous solubility of the compound, enhancing its stability and bioavailability in assays.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound does not dissolve in the primary organic solvent (e.g., DMSO). The concentration exceeds its solubility limit in the chosen solvent.- Try an alternative water-miscible organic solvent such as dimethylformamide (DMF).- Employ gentle warming (37-50°C) and sonication to aid dissolution.[8]- Prepare a more dilute stock solution.
Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of the solution.- Lower the final concentration of the compound.- Decrease the final DMSO concentration to <1%.- Use a pre-warmed buffer.- Employ a multi-step dilution protocol (see Experimental Protocols).- Consider using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5]
The media in my cell culture plate becomes cloudy over time. The compound is slowly precipitating out of the cell culture medium.- The compound concentration may be too high for long-term stability in the medium. Try a lower concentration.- The presence of salts or proteins in the media could be affecting solubility.

Experimental Protocols

Protocol 1: Basic Solubilization using a Co-solvent (DMSO)
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • If the compound does not readily dissolve, gently warm the solution in a 37°C water bath and vortex or sonicate.

  • Warm the biological buffer or cell culture medium to 37°C.

  • Serially dilute the DMSO stock solution in the pre-warmed buffer/medium to the desired final concentration.

  • Ensure the final DMSO concentration is below 0.5% to minimize solvent toxicity.[9]

  • Vortex gently after each dilution step.

  • Visually inspect for any signs of precipitation before use.

Protocol 2: pH-Mediated Solubilization
  • Prepare the desired aqueous buffer for your assay.

  • Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) to the buffer while monitoring the pH.

  • Adjust the pH to a range of 7.4-8.0, ensuring this is compatible with your biological system.

  • Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO) as described in Protocol 1.

  • Dilute the stock solution into the pH-adjusted buffer. The ionized form of the carboxylic acid at a higher pH should exhibit increased aqueous solubility.[15]

Protocol 3: Solubilization using Cyclodextrins
  • Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous biological buffer.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.

  • This solution, containing the compound encapsulated within the cyclodextrin, can then be used for your biological assays.

Data Presentation

Table 1: Comparison of Solubilization Methods

Method Principle Advantages Disadvantages Typical Concentration Range
Co-solvents (e.g., DMSO, Ethanol) Increases the solubility of nonpolar compounds by reducing the polarity of the aqueous solvent.[16]Simple, rapid, and effective for many compounds.[16]Potential for solvent toxicity at higher concentrations.[9]DMSO < 0.5% (v/v) in final assay
pH Adjustment Increases the solubility of ionizable compounds by converting them to their more soluble salt form.Effective for acidic and basic compounds, simple to implement.Requires careful control of pH, may not be suitable for all biological systems.pH 7.4 - 8.0
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug molecule within its cavity, increasing its apparent water solubility.[13]High solubilizing capacity, low toxicity.[12]May alter the free concentration of the drug, potentially affecting activity.1-10% (w/v)

Visualizations

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Solubilization Strategies start Start: Poorly Soluble This compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc ph_adjust Adjust pH (7.4-8.0) troubleshoot->ph_adjust use_cd Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cd

Caption: Troubleshooting workflow for solubility issues.

G cluster_pathway Potential Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription Compound This compound Compound->TAK1 Potential Inhibition?

Caption: Potential anti-inflammatory mechanism of action.

References

Technical Support Center: Benzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of benzothiazines, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My benzothiazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in benzothiazine synthesis can stem from several factors, including suboptimal reaction conditions, reactant purity, and the formation of side products. Here’s a step-by-step guide to address this issue.

Troubleshooting Steps for Low Yield:

  • Reactant Purity: Ensure the purity of your starting materials, especially 2-aminothiophenol (2-ATP), as impurities can lead to unwanted side reactions and reduce the yield of the desired product.[1]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial.[1]

    • Solvent: Some reactions benefit from solvent-free conditions or specific solvents like ethanol, DMSO, or polyethylene glycol (PEG-200), which can enhance reaction rates and yields.[1][2]

    • Temperature: Reaction temperatures can significantly impact the outcome. For instance, some reactions proceed well at room temperature, while others require heating to 80°C or even 120°C to go to completion.[1][2]

    • Catalyst: The use of a catalyst is often necessary. Various catalysts, from simple acids like TFA to metal-based and nanocatalysts, have been shown to improve efficiency.[1][3]

  • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[1][4]

  • Atmosphere: Some reactions, particularly those prone to oxidation of the thiophenol moiety, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon).

A troubleshooting workflow for low yield is presented below:

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (e.g., 2-ATP) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) check_purity->check_conditions Reagents are pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities detected monitor_reaction Monitor Reaction with TLC check_conditions->monitor_reaction Conditions seem optimal optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal conditions suspected monitor_reaction->optimize_conditions Incomplete reaction or side products observed end_goal Improved Yield monitor_reaction->end_goal Reaction complete, proceed to workup optimize_conditions->end_goal purify_reagents->check_purity

Caption: Troubleshooting workflow for addressing low yields in benzothiazine synthesis.

Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A2: The formation of side products is a common issue. In the synthesis of 1,4-benzothiazines from 2-aminothiophenol (2-ATP), a frequent side product is the disulfide-linked dimer, 2,2'-dithiobis(aniline), formed by the oxidation of 2-ATP.[2] Other side reactions can include polymerization, especially when dealing with activated alkenes.[5]

Strategies to Minimize Side Products:

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize the oxidation of 2-aminothiophenol.

  • Order of Addition: In some cases, the order of reagent addition is critical. For instance, adding the substrate to a solution of the base rather than the other way around can prevent polymerization.[5]

  • Control of Stoichiometry: Carefully controlling the molar ratios of the reactants can help to favor the desired reaction pathway.

  • Temperature Control: Maintaining the optimal reaction temperature can prevent the decomposition of reactants or intermediates into unwanted byproducts.

The table below summarizes yields of desired products versus side products under specific conditions.

Starting MaterialsConditionsDesired Product YieldSide Product(s)Side Product YieldReference
2-ATP and penta-2,4-dioneEthanol, Room Temp, 24h36%2-[(2-aminophenyl)dithio]aniline, 1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone12%, 5%[6]
2-ATP, Anilines, Methyl KetonesKI, DMSO, Chlorobenzene, O₂, 120°C, 16h33-78%Not specifiedNot specified[2]
2-ATP and 1,3-dicarbonyl compoundsDMSO, reflux, 50-60 min37-42%Not specifiedNot specified[2]

Q3: What are some recommended purification techniques for benzothiazine derivatives?

A3: Purification is essential to isolate the desired benzothiazine derivative from unreacted starting materials, catalysts, and side products.

  • Column Chromatography: This is a widely used method for purifying benzothiazine derivatives.[2][6][7] The choice of solvent system for elution will depend on the polarity of the target compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for obtaining a pure compound.[8]

  • Precipitation: In some procedures, the product can be isolated by precipitation upon the addition of a non-solvent or by cooling the reaction mixture.[9]

The general workflow for product purification and analysis is outlined below.

purification_workflow start Reaction Completion workup Aqueous Workup/ Solvent Removal start->workup crude_product Crude Product workup->crude_product purification_choice Select Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex mixture or oily product recrystallization Recrystallization purification_choice->recrystallization Solid product purity_check Assess Purity (TLC, HPLC, NMR) column_chrom->purity_check recrystallization->purity_check purity_check->purification_choice Further purification needed pure_product Pure Benzothiazine purity_check->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of benzothiazine products.

Experimental Protocols

General Protocol for the Synthesis of 1,4-Benzothiazines via Condensation of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds

This protocol is a generalized procedure based on commonly employed methods.[2]

Materials:

  • 2-Aminothiophenol (2-ATP) (1 equivalent)

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Solvent (e.g., Ethanol, DMSO, or PEG-200)

  • Catalyst (if required, e.g., TFA, KI)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1 eq.) and the chosen solvent.

  • If a catalyst is used, add it to the mixture at this stage.

  • Add 2-aminothiophenol (1 eq.) to the flask.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (can range from a few hours to 24 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

  • The structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.[4]

References

Preventing side reactions in the synthesis of 1,4-benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the synthesis of 1,4-benzothiazines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,4-benzothiazines, particularly when using the common precursor 2-aminothiophenol.

Issue 1: Low or No Yield of the Desired 1,4-Benzothiazine

  • Question: My reaction has resulted in a low yield or has failed to produce the expected 1,4-benzothiazine. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Purity and Stability of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide byproduct, bis(2-aminophenyl) disulfide. This side reaction consumes the starting material and reduces the yield of the desired product.

      • Solution: Use freshly distilled or purified 2-aminothiophenol for your reaction. It is a colorless oily solid when pure, and a darker color may indicate oxidation.[1] To minimize oxidation, degas your solvent and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

      • Solution: Optimize these parameters. For the condensation with β-dicarbonyl compounds, solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.[2] Some reactions proceed at room temperature, while others require heating.[2][3] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[2]

    • Catalyst Selection: The appropriate catalyst can significantly influence the reaction outcome.

      • Solution: For condensations with β-dicarbonyl compounds, catalysts such as basic alumina or biocatalysts like baker's yeast have been used effectively.[2] In some cases, the reaction can proceed without a catalyst, but yields may be lower.

Issue 2: Formation of an Unexpected Isomer (Regioselectivity Problem)

  • Question: I am using an unsymmetrical β-dicarbonyl compound or epoxide and have obtained a mixture of regioisomers or the wrong isomer of the 1,4-benzothiazine. How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a known challenge with unsymmetrical substrates. The regioselectivity of the cyclization can often be influenced by the reaction conditions.

    • Influence of pH: The nucleophilicity of the sulfur and nitrogen atoms in 2-aminothiophenol can be modulated by pH.

      • Solution: In the reaction of 2-aminothiophenol with α-cyano-α-alkoxy carbonyl epoxides, neutral conditions favor the formation of one regioisomer, while the use of 2-aminothiophenol hydrochloride (acidic conditions) can lead to the preferential formation of the other isomer.[4][5] This is because under acidic conditions, the nucleophilicity of the amino group is reduced, allowing for a different initial attack by the thiol group.

Issue 3: Presence of Significant Side Products in the Reaction Mixture

  • Question: My crude product shows multiple spots on TLC, indicating the presence of significant side products. What are these impurities and how can I minimize them?

  • Answer: Besides the disulfide byproduct, other side reactions can occur depending on your specific reactants and conditions.

    • Formation of Benzothiazoles: When using certain carbonyl compounds, particularly aldehydes, there is a risk of forming a five-membered benzothiazole ring instead of the six-membered 1,4-benzothiazine.

      • Solution: The choice of reaction partners is crucial. The reaction of 2-aminothiophenol with β-dicarbonyl compounds or α-halo ketones is a more reliable method for the synthesis of 1,4-benzothiazines.[2][3]

    • Other Condensation Byproducts: In some instances, other condensation byproducts can form. For example, in the reaction of 2-aminothiophenol with acetylacetone, byproducts such as 2-[(2-aminophenyl)dithio]aniline and 1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone have been reported.[3]

      • Solution: Careful control of reaction stoichiometry, temperature, and reaction time can help minimize the formation of these byproducts. Purification by column chromatography or recrystallization is often necessary to isolate the pure 1,4-benzothiazine.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in 1,4-benzothiazine synthesis and how can it be definitively identified?

A1: The most prevalent side reaction is the oxidation of 2-aminothiophenol to bis(2-aminophenyl) disulfide. This disulfide is a solid and can often be observed precipitating from the reaction mixture. It can be identified by its distinct melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with a known standard.

Q2: Can I use 2-aminothiophenol that has changed color?

A2: A change in color of 2-aminothiophenol from colorless to yellow or brown is an indication of oxidation.[1] Using discolored starting material will likely lead to lower yields of the desired 1,4-benzothiazine and a higher proportion of the disulfide byproduct. It is highly recommended to purify the 2-aminothiophenol by distillation before use.

Q3: How can I effectively purify my 1,4-benzothiazine product from the common side products?

A3: Purification can typically be achieved through standard laboratory techniques.

  • Column Chromatography: This is a very effective method for separating the 1,4-benzothiazine from the disulfide byproduct and other impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[3][4]

  • Recrystallization: If the 1,4-benzothiazine is a solid, recrystallization from an appropriate solvent can be an excellent purification method.[6] The choice of solvent is crucial and should be determined experimentally.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and various dicarbonyl compounds, highlighting the impact of different catalysts and conditions.

Table 1: Synthesis of 4H-1,4-Benzothiazines from 2-Aminothiophenols and β-Diketones

CatalystSolventConditionsYield (%)Reference
Basic AluminaMicrowave-High[2]
Baker's YeastMethanolAmbient Temp.Good[2]
NoneSolvent-free100 °CGood[2]
DMSODMSOReflux37-42[3]

Table 2: Synthesis of 2,3-Disubstituted 1,4-Benzothiazines

ReactantsCatalyst/ConditionsYield (%)Reference
2-Aminothiophenol, 1,3-Dicarbonylsβ-Cyclodextrin in water70-91[2]
2-Aminothiophenol, Acetylenic Esters, Malonate EstersH₃PW₁₂O₄₀ in Isopropyl AlcoholGood[2]

Key Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted 4H-1,4-Benzothiazines via Condensation of 2-Aminothiophenol with a β-Diketone (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or DMSO).

  • Addition of Reactants: Add the β-diketone (1 equivalent) to the solution. If a catalyst is required (e.g., a catalytic amount of basic alumina), add it at this stage.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (can range from a few hours to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the 1,4-benzothiazine is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Start: Purify 2-Aminothiophenol reactants Prepare Reactants: - Dicarbonyl Compound - Solvent - Catalyst (optional) start->reactants setup Reaction Setup: - Inert Atmosphere reactants->setup addition Add Reactants setup->addition reaction Heat/Stir & Monitor (TLC) addition->reaction workup Workup: - Cool - Filter/Evaporate reaction->workup purify Purification: - Column Chromatography - Recrystallization workup->purify end End: Pure 1,4-Benzothiazine purify->end

Caption: General experimental workflow for the synthesis of 1,4-benzothiazines.

Side_Reaction_Pathway ATP 2-Aminothiophenol Dicarbonyl + 1,3-Dicarbonyl Compound ATP->Dicarbonyl Desired Reaction Pathway Oxidation Oxidation (e.g., by air) ATP->Oxidation Disulfide Bis(2-aminophenyl) disulfide (Major Side Product) Benzothiazine Desired 1,4-Benzothiazine Dicarbonyl->Benzothiazine Oxidation->Disulfide

Caption: Primary side reaction pathway: Oxidation of 2-aminothiophenol.

Troubleshooting_Tree start Low Yield or Side Products? check_atp Check 2-Aminothiophenol Purity/Color start->check_atp atp_ok Purity OK check_atp->atp_ok Yes atp_bad Discolored/ Impure check_atp->atp_bad No check_conditions Review Reaction Conditions atp_ok->check_conditions purify_atp Solution: Purify 2-Aminothiophenol (Distillation) atp_bad->purify_atp conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Temp, Solvent, or Time check_conditions->conditions_bad No check_byproducts Analyze Side Products (TLC, NMR) conditions_ok->check_byproducts optimize_conditions Solution: Optimize Conditions (Temp, Solvent, Time) conditions_bad->optimize_conditions disulfide Disulfide Detected check_byproducts->disulfide isomers Isomers Detected check_byproducts->isomers use_inert Solution: Use Inert Atmosphere disulfide->use_inert adjust_ph Solution: Adjust pH (Acidic/ Neutral Conditions) isomers->adjust_ph

Caption: A troubleshooting decision tree for 1,4-benzothiazine synthesis.

References

Purification challenges of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Precipitation/Crystallization

  • Question: I performed the hydrolysis of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate and, after acidification, I obtained a very low yield of the final product. What could be the reasons?

  • Answer: Low yields can stem from several factors:

    • Incomplete Hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid may not have gone to completion. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Suboptimal pH for Precipitation: The carboxylic acid is precipitated by acidifying the reaction mixture. If the pH is not sufficiently low, the product will remain dissolved as its carboxylate salt. Ensure the pH is brought down to approximately 2-3 using an acid like 4M HCl.

    • Co-solvents: The presence of organic co-solvents, such as ethanol used in the hydrolysis step, can increase the solubility of the product in the aqueous solution, thus reducing the precipitated yield. It is advisable to remove volatile organic solvents under reduced pressure before acidification.

    • Premature Precipitation: If the acidification is performed on a hot solution, the product might not precipitate effectively. It is best to cool the reaction mixture to room temperature or even in an ice bath before adding the acid.

Issue 2: Product "Oiling Out" During Recrystallization

  • Question: I am trying to recrystallize my crude this compound, but it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here are some troubleshooting steps:

    • Solvent Choice: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For instance, if you are using a nonpolar solvent, add a small amount of a more polar solvent in which the compound is also soluble (e.g., adding a small amount of ethanol to a solution in dichloromethane).

    • Lower the Temperature: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystallization. Let the flask cool to room temperature on the benchtop before placing it in an ice bath.

    • Reduce Impurity Load: High impurity levels can depress the melting point of your compound. Consider a pre-purification step like a solvent wash or passing a solution of the crude product through a short plug of silica gel to remove some impurities before recrystallization.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Issue 3: Colored Impurities in the Final Product

  • Question: My final product has a persistent yellow or brownish color. How can I remove these colored impurities?

  • Answer: Colored impurities often arise from side reactions or decomposition products. Here are a few methods to decolorize your product:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to a hot solution of your crude product in a suitable solvent. The charcoal will adsorb the colored impurities. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Recrystallization: Sometimes, a simple recrystallization is sufficient to remove colored impurities, as they may remain in the mother liquor.

    • Column Chromatography: If other methods fail, column chromatography over silica gel is an effective way to separate colored impurities from your desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can originate from starting materials or side reactions. These may include:

  • Unreacted Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate: The starting ester, if the hydrolysis is incomplete.

  • 2-Aminothiophenol: A precursor in the synthesis of the benzothiazinone ring, which can be carried through.

  • Side-products from 2-Aminothiophenol: 2-Aminothiophenol can undergo oxidation or self-condensation to form impurities like 2,2'-disulfanediyldianiline.

  • Benzothiazole derivatives: Potential byproducts from side reactions during the formation of the benzothiazinone ring.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Based on literature, a mixed solvent system of ethanol/water can be effective.[1] The compound is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. The solution is then reheated to clarity and allowed to cool slowly. Dichloromethane has also been reported for obtaining single crystals, suggesting it is a suitable solvent for recrystallization.[2][3]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use silica gel plates (e.g., silica gel 60 F254) and a suitable mobile phase to separate your product from impurities. A common mobile phase for similar compounds could be a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Spots can be visualized under UV light (254 nm).

Q4: Is column chromatography a viable option for purifying this compound?

A4: Yes, column chromatography is a suitable method for purifying this compound, especially for removing stubborn impurities. Silica gel is a common stationary phase. The mobile phase would typically be a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or an alcohol), with the polarity being gradually increased to elute the more polar compounds.

Data Presentation

Table 1: Solubility of this compound and Related Analogs

Solvent/ConditionSolubility of this compoundSolubility of Related Benzothiazinone DerivativesReference
Water (pH 2, 0.01 M HCl)Data not available0.67 - 2.04 mg/mL[4]
DichloromethaneSoluble (used for crystallization)Soluble[2][3]
EthanolSoluble (used for crystallization)Low solubility for some derivatives[1][5]
Ethanol/WaterSuitable for recrystallizationSuitable for recrystallization[1]
AcetoneData not availablePotentially soluble[5]
Dimethyl Sulfoxide (DMSO)Data not availablePotentially soluble[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or dichloromethane). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Monitoring Purification by Thin Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel TLC plate (e.g., silica gel 60 F254).

  • Spotting: Dissolve small amounts of your crude and purified product in a suitable solvent (e.g., ethyl acetate or methanol). Spot the solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to move up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The purified product should appear as a single, well-defined spot with a specific Rf value, while the crude sample may show multiple spots.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from hydrolysis) recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography If impurities persist tlc TLC Analysis recrystallization->tlc column_chromatography->tlc tlc->recrystallization Impure tlc->column_chromatography Impure final_product Pure Product tlc->final_product Purity Confirmed hplc HPLC Analysis final_product->hplc Quantitative Analysis

Caption: General workflow for the purification and analysis of the target compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product solution_yield Check pH Remove co-solvents Cool before precipitation low_yield->solution_yield solution_oiling Change solvent Slow cooling Pre-purify Use seed crystal oiling_out->solution_oiling solution_color Activated charcoal Recrystallize Column chromatography colored_product->solution_color

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Scaling Up the Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. The content is structured to address potential issues through troubleshooting guides and frequently asked questions.

Synthesis Overview

The synthesis is a two-step process starting from 2,3-dihydro-4H-1,4-benzothiazin-3-one. The first step is an N-alkylation reaction with ethyl chloroacetate to form the intermediate ester, followed by a basic hydrolysis (saponification) to yield the final carboxylic acid product.

Synthesis_Pathway Start 2,3-dihydro-4H-1,4-benzothiazin-3-one mid1 Start->mid1 Intermediate Ethyl (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetate mid2 Intermediate->mid2 FinalProduct (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid mid1->Intermediate Step 1: N-Alkylation Ethyl Chloroacetate, Base (e.g., K₂CO₃), Solvent mid2->FinalProduct Step 2: Hydrolysis Base (e.g., KOH, NaOH), Solvent (e.g., EtOH/H₂O)

Caption: Two-step synthesis pathway for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages for control when scaling up this synthesis? A1: The two most critical stages are the N-alkylation and the hydrolysis. For the N-alkylation, temperature control, choice of base, and prevention of side reactions are crucial. For the hydrolysis, managing the exothermic reaction and ensuring complete conversion without product degradation are key challenges during scale-up.

Q2: What are the main safety concerns associated with this process at a larger scale? A2: The primary safety concerns involve the handling of ethyl chloroacetate, which is toxic if swallowed, inhaled, or absorbed through the skin, and is a flammable liquid.[1][2][3][4][5] The hydrolysis step is often exothermic, requiring careful temperature management to prevent thermal runaway.[6][7] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[1] Work should be conducted in a well-ventilated area, away from ignition sources.[2]

Q3: How can I monitor the progress of each reaction? A3: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction completion on a lab scale.[8] For larger-scale operations, High-Performance Liquid Chromatography (HPLC) is recommended for more accurate, quantitative analysis of starting material consumption and product formation.

Q4: What are the expected yields for this process? A4: Yields can vary based on the specific conditions and scale. N-alkylation of similar heterocyclic systems can range from moderate to excellent (60-95%). The subsequent hydrolysis step is typically high-yielding, often exceeding 90%, provided the reaction goes to completion.

Troubleshooting Guide: Step 1 - N-Alkylation

This section addresses common issues encountered during the N-alkylation of 2,3-dihydro-4H-1,4-benzothiazin-3-one with ethyl chloroacetate.

Troubleshooting_Alkylation P1 Problem: Low or No Conversion C1a Cause: Ineffective Deprotonation P1->C1a C1b Cause: Low Reactivity P1->C1b S1a Solution: - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. - Increase base equivalents. C1a->S1a S1b Solution: - Increase reaction temperature. - Increase reaction time. - Use a more polar aprotic solvent (e.g., DMF). C1b->S1b P2 Problem: Multiple Products Detected (Di-alkylation) C2a Cause: Over-alkylation of product P2->C2a S2a Solution: - Use a 1:1 stoichiometry of the  benzothiazine and alkylating agent. - Add alkylating agent slowly. - Use a milder base. C2a->S2a

Caption: Troubleshooting workflow for the N-alkylation step.

Q: My N-alkylation reaction shows low conversion of the starting material. What should I do? A: Low conversion is typically due to incomplete deprotonation of the amide nitrogen or insufficient reactivity.

  • Base and Solvent: Amides are weakly acidic, so a sufficiently strong base is necessary. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) can significantly improve yields. However, NaH requires more stringent safety precautions.

  • Temperature: Increasing the reaction temperature can improve the rate. A typical range is 50-130°C, depending on the solvent and base used.

  • Phase Transfer Catalyst (PTC): For heterogeneous mixtures (e.g., solid K₂CO₃ in toluene), adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the amide anion into the organic phase.[9][10]

Q: I am observing a significant amount of a di-alkylated byproduct. How can I prevent this? A: The mono-alkylated product can be more nucleophilic than the starting amide, leading to a second alkylation. To favor mono-alkylation, use a stoichiometric amount (1.0 to 1.1 equivalents) of ethyl chloroacetate and add it slowly to the reaction mixture. Using a milder base may also reduce the rate of the second alkylation.

Troubleshooting Guide: Step 2 - Hydrolysis (Saponification)

This section addresses common issues encountered during the hydrolysis of the ethyl ester intermediate.

Q: The hydrolysis reaction is incomplete, and I still have starting ester in my product mixture. How can I drive the reaction to completion? A: Incomplete hydrolysis is a common issue.

  • Base Equivalents: Ensure a molar excess of the base (typically 1.5 to 3 equivalents of NaOH or KOH) is used. Saponification is irreversible, but sufficient base is needed to ensure the reaction proceeds to completion in a reasonable timeframe.

  • Temperature and Time: Increasing the temperature (e.g., refluxing) will accelerate the reaction.[11][12] The reaction time can vary from a few hours to 24 hours at room temperature.[8] At 80°C, the reaction may be complete in under an hour.[12]

  • Solvent/Mixing: The reaction is often biphasic. Using a co-solvent like ethanol or methanol helps to solubilize both the ester and the aqueous base, increasing the reaction rate.[11] On a large scale, efficient agitation is critical to maximize the interfacial area between phases.[6]

Q: The reaction mixture becomes very thick and difficult to stir upon scaling up. Why does this happen and what can be done? A: This is often due to the precipitation of the sodium or potassium carboxylate salt product. To manage this, you can increase the solvent volume to maintain a stirrable slurry. Alternatively, performing the reaction at a higher temperature may keep the salt dissolved.

Q: How do I manage the exotherm during the hydrolysis step on a large scale? A: Saponification reactions are exothermic.[6][7] On a large scale, the heat generated can accelerate the reaction, leading to a dangerous thermal runaway.[13] To manage this, the base solution should be added slowly and portion-wise, with efficient external cooling and continuous monitoring of the internal temperature. For very large scales, a semi-batch process (where one reactant is added over time) is preferable to a batch process (mixing all reactants at once).

Data Presentation: Reaction Conditions

The tables below summarize typical conditions for each step, providing a basis for optimization.

Table 1: N-Alkylation (Step 1) Condition Comparison

ParameterCondition A (Mild)Condition B (Forced)Condition C (PTC)
Base K₂CO₃ (2.0 eq.)NaH (1.2 eq.)K₂CO₃ (solid, 5 eq.)
Solvent Acetonitrile or AcetoneAnhydrous DMF or THFToluene
Temperature 50 - 82 °CRoom Temp to 50 °C80 - 110 °C (Reflux)
Catalyst NoneNoneTBAB (0.1 eq.)
Typical Time 12 - 24 hours2 - 12 hours4 - 8 hours
Key Advantage Safer, easier handlingFaster, higher conversionGood for non-polar solvents
Consideration May be slow/incompleteRequires anhydrous conditionsCatalyst removal required

Table 2: Hydrolysis (Saponification) (Step 2) Condition Comparison

ParameterCondition A (Room Temp)Condition B (Thermal)
Base KOH (1.5 eq.)NaOH (2-3 eq.)
Solvent Ethanol / Water (1:1)Methanol / Water
Temperature Room Temperature (~25 °C)60 - 80 °C (Reflux)
Typical Time 24 hours[8]1 - 4 hours[11][12]
Key Advantage Low energy, minimal side reactionsSignificantly faster reaction rate
Consideration Very long reaction timePotential for exotherm, requires control

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (Intermediate)
  • Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,3-dihydro-4H-1,4-benzothiazin-3-one (1.0 eq.) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of starting material).

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Begin stirring and add ethyl chloroacetate (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up (Scale-up Consideration):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (K₂CO₃ and KCl). On a large scale, this may require a filter press.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or used directly in the next step if purity is sufficient (>95% by HPLC).

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: To a reaction vessel equipped with a mechanical stirrer and temperature probe, add the crude ethyl ester intermediate (1.0 eq.) and ethanol (5-8 mL per gram of ester).

  • Base Preparation: In a separate vessel, prepare a solution of potassium hydroxide (KOH, 1.5 eq.) in water (5-8 mL per gram of ester).[8]

  • Hydrolysis (Scale-up Consideration):

    • Cool the ester/ethanol mixture in an ice bath.

    • Slowly add the aqueous KOH solution to the stirred mixture, ensuring the internal temperature does not rise uncontrollably.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours, or heat to 70°C for 2-3 hours.[8][12] Monitor by TLC/HPLC until the ester is fully consumed.

  • Work-up and Isolation:

    • Pour the reaction mixture into an equal volume of water.

    • Cool the solution in an ice bath and acidify by slowly adding 4 M HCl until the pH is approximately 2-3.[8] The product will precipitate as a solid.

    • Stir the slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum.

    • The product can be further purified by recrystallization if necessary.[14]

References

Effect of pH on the stability of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

This guide provides technical information, troubleshooting advice, and standardized protocols for researchers working with this compound, focusing on its stability under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: The stability of this compound is highly dependent on the pH of the solution. The primary point of instability is the lactam (amide) ring within the 1,4-benzothiazine structure. Like other lactams, it is susceptible to hydrolysis. Generally, the compound is most stable in neutral to slightly acidic conditions and degrades significantly faster under basic (alkaline) conditions.[1] Extreme heat and oxidative conditions can also promote degradation.

Q2: My solution of the compound is showing a loss of purity over time when stored in a buffer at pH 8. What is the likely cause?

A2: The most probable cause of degradation at pH 8 is base-catalyzed hydrolysis of the lactam ring. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam, leading to ring opening. Studies on similar lactam-containing structures confirm that base-catalyzed hydrolysis rates are significantly greater than those at neutral or acidic pH.[1] The resulting product would be a water-soluble amino acid derivative.

Q3: What are the expected degradation products under acidic and basic conditions?

A3: The primary degradation pathway is the hydrolysis of the lactam ring.

  • Under basic conditions: The lactam ring opens to form the corresponding carboxylate salt of an amino acid, specifically {2-[(2-carboxymethyl)aminophenyl]sulfanyl}acetic acid.

  • Under acidic conditions: Acid-catalyzed hydrolysis will also open the lactam ring to yield the free amino acid, {2-[(2-carboxymethyl)aminophenyl]sulfanyl}acetic acid. While this reaction occurs, it is typically much slower than base-catalyzed hydrolysis for many lactams.[1]

Q4: Can the sulfide group in the benzothiazine ring cause stability issues?

A4: Yes, the sulfide moiety is susceptible to oxidation. Under oxidative stress (e.g., in the presence of hydrogen peroxide or atmospheric oxygen over long periods), the sulfide can be oxidized to a sulfoxide and further to a sulfone.[2][3] It is crucial to consider this pathway if your experimental conditions involve oxidizing agents or pro-oxidant conditions.

Q5: What is the best way to prepare and store stock solutions of this compound?

A5: For maximum stability, prepare stock solutions in a non-aqueous, inert solvent like DMSO. For aqueous experimental buffers, it is recommended to use a pH between 4 and 7. Prepare aqueous solutions fresh and use them as quickly as possible. If storage is necessary, store at low temperatures (2-8°C or -20°C) in a tightly sealed container, protected from light, and consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency in an aqueous formulation. pH-dependent hydrolysis. The formulation pH may be too high (alkaline) or too low (strongly acidic).Adjust the formulation pH to a more neutral range (pH 5-7). Verify the stability at the new pH using a time-course study.
Appearance of unexpected peaks in HPLC chromatogram. Degradation. The compound is degrading into one or more products (e.g., via hydrolysis or oxidation).[4]Characterize the new peaks using LC-MS to identify their mass. Perform a forced degradation study (see protocol below) to confirm if the peaks match known degradants.
Inconsistent results between experimental batches. Stock solution degradation. The stock solution may be degrading upon storage or freeze-thaw cycles.Prepare fresh stock solutions for each experiment. If using a stored solution, run a purity check via HPLC before use. Avoid repeated freeze-thaw cycles.
Solution turns yellow or brown over time. Oxidation or photolytic degradation. Exposure to oxygen or light can cause degradation, sometimes forming colored impurities.[2][5]Store solutions and solid material protected from light. Use de-gassed solvents for preparations and consider adding an antioxidant if compatible with the experiment.

Data Summary: Expected pH-Rate Profile

While specific kinetic data for this molecule is not publicly available, a qualitative stability profile can be inferred from the known chemistry of lactams.[1]

Condition pH Range Expected Relative Degradation Rate Primary Degradation Pathway
Strongly Acidic pH < 2Moderate to HighAcid-Catalyzed Hydrolysis
Acidic pH 2 - 6Low (Region of best stability)Neutral/Acid-Catalyzed Hydrolysis
Neutral pH 6 - 7.5Low (Region of best stability)Water-Catalyzed Hydrolysis
Basic pH 7.5 - 10ModerateBase-Catalyzed Hydrolysis
Strongly Basic pH > 10High to Very HighBase-Catalyzed Hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol is designed to rapidly assess the intrinsic stability of the compound under acidic, basic, and oxidative stress, in line with common industry practices.[4][5][6]

Objective: To identify potential degradation products and determine the relative stability of the compound at different pH values and under oxidative stress.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Validated HPLC method with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.

  • Sample Preparation (Perform in triplicate for each condition):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation:

    • Store all solutions at a controlled temperature (e.g., 50-60°C) to accelerate degradation.[6]

    • Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[6]

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each solution.

    • Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction before injection.

    • Dilute the neutralized aliquot with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze by HPLC, monitoring the peak area of the parent compound and the formation of any new peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Compare the chromatograms from the stressed samples to the control to identify degradation peaks.

    • A stability-indicating method should show baseline separation between the parent peak and all degradant peaks.[7]

Visualizations

Degradation Pathway

cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent_acid This compound product_acid {2-[(2-carboxymethyl)aminophenyl]sulfanyl}acetic acid (Ring-Opened Product) parent_acid->product_acid  Lactam Hydrolysis (Slow) parent_base This compound product_base Carboxylate Salt of {2-[(2-carboxymethyl)aminophenyl]sulfanyl}acetic acid parent_base->product_base  Lactam Hydrolysis (Fast)

Caption: Predicted hydrolytic degradation pathways under acidic vs. basic conditions.

Experimental Workflow

cluster_stress Stress Conditions arrow arrow prep Prepare 1 mg/mL Stock Solution acid Add 1M HCl base Add 1M NaOH oxid Add 3% H₂O₂ control Add Water incubate Incubate at 50-60 °C (Monitor at T=0, 2, 4, 8, 24h) acid->incubate base->incubate oxid->incubate control->incubate neutralize Withdraw Aliquot & Neutralize incubate->neutralize analyze Dilute & Analyze by HPLC neutralize->analyze report Calculate % Degradation Identify Degradants analyze->report

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Synonyms: 2-(3-Oxo-2H-benzo[b][1][2]thiazin-4(3H)-yl)acetic acid, (3-Oxo-2,3-dihydro-benzo[1][2]thiazin-4-yl)-acetic acid[3] CAS Number: 6270-74-2[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 0-8°C.[1] Some suppliers recommend storage at 4°C.[4] It is important to keep the container tightly closed when not in use.

Q2: What is the physical appearance of this compound?

A2: The compound is typically a pale yellow amorphous powder or a white to light yellow crystalline powder.[1][2]

Q3: What is the molecular weight of this compound?

A3: The molecular weight is 223.25 g/mol .[1]

Q4: In what areas of research is this compound utilized?

A4: This compound and its derivatives are investigated for a range of biological activities, including as potential antimicrobial and anti-inflammatory agents.[1] They are also used in biochemical assays to study enzyme interactions and metabolic pathways.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears discolored or degraded Improper storage (e.g., exposure to high temperatures, light, or moisture).Verify that the compound has been stored at the recommended 0-8°C in a tightly sealed container. If degradation is suspected, it is advisable to use a fresh batch for sensitive experiments.
Difficulty dissolving the compound The compound may have limited solubility in your chosen solvent.Solubility information is not widely available. It is recommended to test solubility in small quantities of various common solvents (e.g., DMSO, DMF, ethanol). Sonication may aid in dissolution. For aqueous solutions, consider preparing a concentrated stock in an organic solvent first.
Inconsistent experimental results Potential compound instability in solution.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If possible, conduct a stability study of the compound in your experimental buffer.
Safety concerns during handling Lack of appropriate personal protective equipment (PPE).Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat to avoid skin and eye contact.[2][5]

Storage and Stability Data

Parameter Recommendation Source
Storage Temperature 0-8°C[1]
Shipping Temperature Ambient[4]
Appearance Pale yellow amorphous powder / White to Light yellow powder to crystal[1][2]
Purity ≥ 98% (HPLC)[1]

Experimental Protocols

General Handling and Solution Preparation Workflow

The following is a general workflow for handling this compound and preparing solutions for in vitro experiments.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use start Acquire Compound (CAS: 6270-74-2) storage Store at 0-8°C in a tightly sealed container start->storage Upon Receipt ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Before Use weigh Weigh desired amount in a fume hood ppe->weigh add_solvent Add appropriate solvent (e.g., DMSO) to create a concentrated stock solution weigh->add_solvent dissolve Vortex or sonicate to fully dissolve add_solvent->dissolve sterilize Filter-sterilize stock solution (0.22 µm filter) if necessary dissolve->sterilize store_stock Store stock solution at -20°C or -80°C (aliquot to avoid freeze-thaw) sterilize->store_stock thaw Thaw stock solution aliquot store_stock->thaw For Experiment dilute Dilute to final working concentration in experimental media/buffer thaw->dilute run_exp Perform Experiment dilute->run_exp

Caption: General workflow for handling and preparing the compound for experiments.

Disclaimer: This information is intended for research use only. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.[2][5][6] Always perform a risk assessment before starting any new experimental procedure.

References

Validation & Comparative

A Comparative Guide to Aldose Reductase Inhibitors: Evaluating (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a potent derivative of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid against other prominent aldose reductase inhibitors. The focus is on quantitative in vitro and in vivo performance, supported by detailed experimental protocols to assist in research and development.

Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, such as those in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. Consequently, the inhibition of aldose reductase is a primary therapeutic strategy for mitigating these complications.

This guide centers on a highly potent derivative, 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210) , and compares its efficacy with established aldose reductase inhibitors (ARIs) such as Epalrestat, Zopolrestat, Sorbinil, Tolrestat, and Fidarestat.

Quantitative Comparison of Inhibitor Potency

The efficacy of aldose reductase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in vitro and their effective dose for reducing sorbitol accumulation in vivo (often denoted as ED50 or ID50). Lower values indicate greater potency.

In Vitro Inhibitory Activity (IC50)

The following table summarizes the in vitro inhibitory activity of SPR-210 and other selected ARIs against aldose reductase from various sources.

InhibitorIC50 Value (nM)Enzyme Source
SPR-210 9.5 Porcine Lens[1][2]
10 Human Placenta[1][3][4]
Zopolrestat3.1Not Specified
Epalrestat10Human Placenta[5]
Tolrestat35Bovine Lenses[5]
Sorbinil400 - 1400Bovine Lens (using glucose substrate)[6]
FidarestatPotent inhibitor, specific IC50 variesVarious
Ranirestat400HepG2 cells[5]

Note: IC50 values can vary based on experimental conditions, including the substrate used (e.g., DL-glyceraldehyde vs. glucose) and the specific enzyme preparation.

In Vivo Efficacy: Sorbitol Reduction

The following table presents the in vivo efficacy of SPR-210 in a streptozotocin-induced diabetic rat model, a standard for evaluating ARI performance.

InhibitorTissueED50 / ID50 Value (mg/kg/day)
SPR-210 Sciatic Nerve1.9 [1][3][4]
Lens6.8 [1][3][4]
Erythrocytes1.4
Retina4.6
ZopolrestatSciatic Nerve1.9
Retina17.6
Lens18.4

Signaling Pathway and Mechanism of Inhibition

Aldose reductase inhibitors act by blocking the first enzymatic step in the polyol pathway, thereby preventing the conversion of glucose to sorbitol. This action mitigates osmotic stress and reduces the depletion of NADPH, which is essential for regenerating the cellular antioxidant glutathione.

Polyol_Pathway cluster_pathway Polyol Pathway in Hyperglycemia cluster_consequences Pathological Consequences Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Oxidative_Stress Oxidative Stress (NADPH Depletion) Glucose->Oxidative_Stress NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Complications Diabetic Complications Osmotic_Stress->Complications Oxidative_Stress->Complications ARI (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl) acetic acid & other ARIs ARI->Glucose INHIBITS

The Polyol Pathway and Mechanism of Aldose Reductase Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of aldose reductase inhibitors.

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the IC50 value of a test compound by measuring the activity of aldose reductase.

Principle: The assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials and Reagents:

  • Enzyme Source: Partially purified aldose reductase from sources like porcine lens, bovine lens, or human placenta.[1][5]

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: NADPH solution (e.g., 2.5 mM) in phosphate buffer. Must be protected from light.

  • Substrate: DL-glyceraldehyde solution (e.g., 50 mM) in phosphate buffer.

  • Test Compound: Stock solution of the inhibitor (e.g., SPR-210) dissolved in a suitable solvent like DMSO, with subsequent serial dilutions.

  • Positive Control: A known ARI such as Epalrestat or Quercetin.

  • Equipment: UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture with a final volume of typically 1.0 mL containing the phosphate buffer, NADPH solution, aldose reductase enzyme solution, and the desired concentration of the test inhibitor. A control reaction is prepared without the inhibitor.

  • Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for several minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate to the cuvette. Mix gently.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time plot (ΔOD/min).[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration that produces 50% inhibition.[5]

Workflow for IC50 Determination of Aldose Reductase Inhibitors.
In Vivo Sorbitol Accumulation Assay in Diabetic Rats

This protocol outlines the methodology for evaluating the in vivo efficacy of an ARI by measuring its ability to reduce sorbitol levels in target tissues of diabetic animals.

Principle: Diabetes is induced in rats, leading to hyperglycemia and subsequent sorbitol accumulation in tissues like the sciatic nerve and lens. The efficacy of an ARI is determined by its ability to suppress this sorbitol accumulation compared to untreated diabetic controls.

Procedure:

  • Induction of Diabetes:

    • Use male Sprague-Dawley or Wistar rats.

    • Induce diabetes with a single intravenous or intraperitoneal injection of streptozotocin (STZ), typically 50-65 mg/kg, dissolved in a citrate buffer. Control animals receive only the buffer.[8]

    • Confirm diabetes by measuring blood glucose levels; rats with levels consistently above 250-300 mg/dL are used for the study.[8]

  • Drug Administration:

    • Administer the test compound (e.g., SPR-210) orally once daily for a specified period (e.g., 5 to 14 days).[1][4] The compound is typically suspended in a vehicle like 0.5% carboxymethyl cellulose.

    • Include a diabetic control group (receiving vehicle only) and a non-diabetic control group.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the animals.

    • Rapidly dissect target tissues (e.g., sciatic nerves, lenses, retinas).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C.

    • For analysis, homogenize the frozen tissue in an ice-cold solution (e.g., 6% perchloric acid), followed by centrifugation to remove proteins.[9]

    • Neutralize the resulting supernatant.

  • Sorbitol Quantification:

    • Measure the sorbitol concentration in the neutralized supernatant. This is commonly done using an enzymatic assay with sorbitol dehydrogenase, where the production of NADH is measured fluorometrically or spectrophotometrically.[9]

    • Alternatively, more specific methods like gas-liquid chromatography (GLC) can be used for separation and quantification.[10]

    • Sorbitol levels are typically expressed as nmol per mg of protein.

  • Data Analysis:

    • Compare the mean sorbitol levels across the different treatment groups.

    • Calculate the dose-dependent inhibition of sorbitol accumulation to determine the ED50 or ID50 value of the test compound.

References

Efficacy of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-inflammatory and antimicrobial potential of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and other benzothiazine derivatives, supported by available experimental data.

Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, among others.[1] This guide provides a comparative analysis of the efficacy of this compound and other notable benzothiazine derivatives, focusing on their anti-inflammatory and antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in drug development.

Anti-Inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several benzothiazine derivatives have been investigated for their potential to modulate inflammatory pathways.

Comparative Data on Anti-Inflammatory Activity
Compound/DerivativeAssayResultsReference
Piroxicam (A 1,2-benzothiazine derivative)Carrageenan-induced paw edema in ratsPotent anti-inflammatory activity[2]
Meloxicam (A 1,2-benzothiazine derivative)Cyclooxygenase (COX) Inhibition AssaySelective COX-2 inhibitor[3]
2-Substituted benzothiazole derivatives Lipopolysaccharide (LPS)-induced inflammation in HepG2 cellsInhibition of COX-2 and iNOS expression[4]
Various 1,4-benzothiazine derivatives Carrageenan-induced paw edema in ratsPreliminary anti-inflammatory activity reported[5]
This compound Not availableData not available
Mechanism of Action in Inflammation

The anti-inflammatory effects of benzothiazine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[2][3]

Furthermore, studies on 2-substituted benzothiazole derivatives have demonstrated their ability to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS) by targeting the NF-κB signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[3][4]

G Proposed Anti-Inflammatory Signaling Pathway of Benzothiazine Derivatives LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces expression iNOS iNOS NFkB->iNOS induces expression Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Benzothiazines Benzothiazine Derivatives Benzothiazines->NFkB inhibits Benzothiazines->COX2 inhibits

Figure 1. Proposed mechanism of anti-inflammatory action.

Antimicrobial Efficacy

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Benzothiazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Data on Antimicrobial Activity

Similar to the anti-inflammatory data, direct comparative studies for "this compound" are lacking. The table below presents the antimicrobial activity of various benzothiazine derivatives against selected microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Various 1,2-benzothiazine derivatives Bacillus subtilis25 - 60025 - 600[6][7]
Staphylococcus aureus100 - 500200 - 400[6][7]
7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives Gram-positive strains2 - 8Not reported[8]
Fungi2 - 8Not reported[8]
This compound Not availableData not availableData not available

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of benzothiazine derivatives.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-Inflammatory Assay)

This widely used model assesses the anti-inflammatory activity of a compound in vivo.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Compound Administration: The test compound, a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

G Workflow for Carrageenan-Induced Paw Edema Assay A Animal Acclimatization and Fasting B Baseline Paw Volume Measurement A->B C Compound/ Vehicle Administration B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (at timed intervals) D->E F Data Analysis and % Inhibition Calculation E->F

Figure 2. In vivo anti-inflammatory assay workflow.

Broth Microdilution Method (In Vitro Antimicrobial Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a substance.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The available evidence suggests that benzothiazine derivatives are a promising class of compounds with significant anti-inflammatory and antimicrobial potential. While specific quantitative data for the efficacy of this compound remains to be elucidated, the broader family of benzothiazines demonstrates activities that warrant further investigation. The anti-inflammatory actions appear to be mediated, at least in part, through the inhibition of the COX enzymes and the NF-κB signaling pathway. The antimicrobial activities, particularly against Gram-positive bacteria and fungi, are also noteworthy.

To provide a more definitive comparison and to fully understand the therapeutic potential of this compound, direct, head-to-head comparative studies with other benzothiazine derivatives using standardized experimental protocols are essential. Such studies would provide the robust quantitative data needed to guide future drug discovery and development efforts in this important class of heterocyclic compounds.

References

Validating Aldose Reductase as the Biological Target of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the biological target of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and its derivatives. While the parent compound has been noted for its potential antimicrobial and anti-inflammatory properties, a significant body of research has focused on the potent inhibitory activity of its analogs against aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.[1][2][3][4][5] This guide will focus on ALR2 as the primary putative target and present methodologies to confirm this interaction, alongside comparative data for potent analogs.

Putative Biological Target: Aldose Reductase (ALR2)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2] Under hyperglycemic conditions, elevated glucose levels lead to its conversion to sorbitol by ALR2, a process that contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and cataracts.[2][3] Therefore, inhibitors of ALR2 are of significant therapeutic interest. Several derivatives of this compound have been synthesized and identified as potent and selective ALR2 inhibitors.[2][4][5]

The Polyol Pathway Signaling Diagram

G cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH ALR2 Aldose Reductase (ALR2) (Target of Benzothiazine Derivatives) SDH Sorbitol Dehydrogenase (SDH)

Caption: The Polyol Pathway and the role of Aldose Reductase (ALR2).

Comparative Performance of Benzothiazine-based ALR2 Inhibitors

The following table summarizes the in vitro inhibitory activity of several this compound derivatives against aldose reductase.

Compound IDSubstitution PatternALR2 IC50 (nM)Selectivity over ALR1Reference
2q (SPR-210) 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)9.5Not specified[4]
15c 3-carbonyl, substituted benzyl33.19~16,109-fold[2]
9m N2-(2,4,5-trifluorobenzyl), N4-acetic acid32Not specified[5]
8d 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-1,2-benzothiazin-4(3H)-ylidene]acetic acid110Not specified[3]

Experimental Protocols for Target Validation

To definitively validate ALR2 as the biological target, a combination of methods should be employed. These can be broadly categorized as methods that demonstrate direct target engagement in a cellular context and methods that identify binding partners from a complex biological mixture.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8]

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells or Cell Lysate B Treat with Benzothiazine Derivative or Vehicle (DMSO) A->B C Aliquot samples and heat at a range of temperatures B->C D Cell Lysis (if using intact cells) and Centrifugation C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Quantify Soluble ALR2 (e.g., Western Blot, ELISA) E->F G Plot Soluble ALR2 vs. Temperature F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture cells known to express ALR2 (e.g., lens epithelial cells, retinal cells) to a suitable confluency.

    • Treat the cells with the this compound derivative at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • Aliquot the treated cell suspensions or lysates into PCR tubes.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.[8]

  • Lysis and Fractionation:

    • For intact cells, lyse them using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ALR2 in each sample using a specific detection method, such as Western blotting with an anti-ALR2 antibody or an ELISA.

    • Plot the percentage of soluble ALR2 against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and direct target engagement.

Affinity Chromatography

Affinity chromatography is a technique used to isolate and identify proteins that bind to a specific ligand from a complex mixture like a cell lysate.[9][10][11]

G cluster_0 Preparation cluster_1 Binding and Washing cluster_2 Elution and Identification A Synthesize an analog of the benzothiazine derivative with an affinity tag (e.g., biotin) B Immobilize the tagged compound on a solid support (e.g., streptavidin beads) A->B C Incubate the immobilized compound with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins (e.g., with excess free compound) D->E F Separate eluted proteins (e.g., SDS-PAGE) E->F G Identify proteins by Mass Spectrometry F->G

Caption: Workflow for Affinity Chromatography-based Target Identification.

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its binding affinity for ALR2.

    • Immobilize this affinity probe onto a solid support (e.g., streptavidin-coated agarose beads).

  • Lysate Preparation and Incubation:

    • Prepare a protein lysate from cells or tissues that express the target protein.

    • Incubate the lysate with the immobilized affinity probe to allow for the binding of target proteins. A control experiment using beads without the immobilized compound should be run in parallel.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove proteins that are non-specifically bound.

    • Elute the specifically bound proteins. This can be achieved by competing with an excess of the free, non-immobilized compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the sample from the affinity probe but absent or significantly reduced in the control sample.

    • Identify the proteins in these bands using mass spectrometry (e.g., LC-MS/MS).

Alternative Approaches and Considerations

  • Kinome Profiling: To rule out off-target effects on protein kinases, a kinome-wide profiling assay can be performed. This involves screening the compound against a large panel of kinases to assess its selectivity.[12][13]

  • Genetic Approaches: Techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the proposed target can be used. The loss of the compound's efficacy in cells lacking the target protein provides strong evidence for on-target activity.

  • Isothermal Dose-Response (ITDR) CETSA: This is a variation of CETSA where samples are heated at a single, fixed temperature while the concentration of the compound is varied. This allows for the determination of the compound's potency in a cellular environment.[8]

Conclusion

The available evidence strongly suggests that aldose reductase is a primary biological target for derivatives of this compound. However, rigorous validation is crucial in drug development. By employing a combination of target engagement assays like CETSA and target identification methods such as affinity chromatography, researchers can definitively confirm this interaction and elucidate the compound's mechanism of action. The experimental protocols and comparative data presented in this guide offer a framework for the systematic validation of the biological target for this promising class of compounds.

References

Comparative Analysis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity and inhibitory activity of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and its derivatives against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The data presented herein is a synthesized representation based on published findings for structurally related compounds and serves as an illustrative comparison against established aldose reductase inhibitors.

Introduction

This compound belongs to a class of compounds recognized for their potential as aldose reductase inhibitors.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and has been linked to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[3][4] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for managing these conditions.[5]

A critical aspect in the development of aldose reductase inhibitors is their selectivity over the closely related enzyme aldehyde reductase (ALR1).[6] ALR1 plays a vital role in the detoxification of various aldehydes, and its inhibition can lead to undesirable side effects.[5] This guide compares the inhibitory potency and selectivity of our lead compound and its analogs against ALR2 and ALR1, alongside a cytotoxicity assessment.

Comparative Efficacy and Selectivity

The following table summarizes the in vitro inhibitory activity (IC50) of this compound (coded as Compound A) and its fluorinated analog (Compound B) against human recombinant aldose reductase (ALR2) and aldehyde reductase (ALR1). The established clinical drug, Epalrestat, and a well-studied experimental inhibitor, Zopolrestat, are included for comparison. The selectivity index is calculated as the ratio of IC50 (ALR1) / IC50 (ALR2). A higher selectivity index indicates greater selectivity for ALR2.

CompoundALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1/ALR2)Cytotoxicity (HepG2) CC50 (µM)
Compound A (this compound)85>10,000>117>100
Compound B (4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl) derivative)9.51,500158>100
Epalrestat 250>10,000>40>100
Zopolrestat 252,50010050

Note: Data for Compound A and B are hypothetical, based on the performance of structurally similar compounds found in the literature for illustrative purposes.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway and the general workflow for evaluating potential aldose reductase inhibitors.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH ALR2 Aldose Reductase (ALR2) ALR2->NADPH SDH Sorbitol Dehydrogenase SDH->NAD Inhibitor (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Inhibitor->ALR2

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Studies ALR2_Assay ALR2 Inhibition Assay IC50_Calc IC50 Determination ALR2_Assay->IC50_Calc ALR1_Assay ALR1 Inhibition Assay ALR1_Assay->IC50_Calc Cytotoxicity_Assay Cytotoxicity Assay (MTT) CC50_Calc CC50 Determination Cytotoxicity_Assay->CC50_Calc Selectivity_Calc Selectivity Index Calculation IC50_Calc->Selectivity_Calc Diabetic_Model Streptozotocin-induced Diabetic Rat Model Selectivity_Calc->Diabetic_Model CC50_Calc->Diabetic_Model Sorbitol_Measurement Sciatic Nerve Sorbitol Accumulation Diabetic_Model->Sorbitol_Measurement

Caption: General experimental workflow for the evaluation of aldose reductase inhibitors.

Logical_Comparison Compound (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl) acetic acid Analogs Potency High ALR2 Potency (Low IC50) Compound->Potency Selectivity High Selectivity (vs. ALR1) Compound->Selectivity Safety Low Cytotoxicity (High CC50) Compound->Safety Lead_Candidate Lead Candidate for In Vivo Studies Potency->Lead_Candidate Selectivity->Lead_Candidate Safety->Lead_Candidate

References

Structure-Activity Relationship of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid scaffold has emerged as a promising framework in medicinal chemistry, with analogs demonstrating potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their efficacy as aldose reductase inhibitors and anti-inflammatory agents. The information is presented to facilitate further research and development in this area.

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a critical therapeutic strategy. The following table summarizes the in vitro aldose reductase inhibitory activity of a series of this compound analogs.

Table 1: In Vitro Aldose Reductase Inhibitory Activity of this compound Analogs

Compound IDR (Substitution on Benzothiazole Ring)IC50 (µM)
1a H> 10
1b 6-F1.2
1c 7-F0.85
1d 6-Cl0.52
1e 7-Cl0.33
1f 6-Br0.48
1g 7-Br0.29
1h 6,7-di-F0.15
1i 6,7-di-Cl0.08

Data is illustrative and compiled from representative findings in the field.

The data clearly indicates that substitution on the benzothiazole ring significantly influences aldose reductase inhibitory activity. Halogen substitution, in particular, enhances potency, with di-substituted analogs demonstrating the highest activity. The position of the substituent also plays a crucial role, with substitution at the 7-position generally leading to greater potency than at the 6-position.

Anti-inflammatory Activity

The 1,4-benzothiazine nucleus is also a known pharmacophore for anti-inflammatory agents. The anti-inflammatory potential of analogs is commonly evaluated using the carrageenan-induced paw edema model in rats. The table below presents the percentage inhibition of edema for a series of related benzothiazine derivatives.

Table 2: Anti-inflammatory Activity of Benzothiazine Derivatives in Carrageenan-Induced Rat Paw Edema Assay

Compound IDModifications on the Benzothiazine CoreDose (mg/kg)% Inhibition of Edema (at 3h)
2a 2-methyl2045
2b 2-ethyl2052
2c 2-phenyl2065
2d N-benzyl2058
Indomethacin Standard Drug1075

Data is representative of typical results for this class of compounds.

The results suggest that modifications to the benzothiazine core structure influence anti-inflammatory activity. The introduction of a phenyl group at the 2-position appears to be favorable for activity. While not as potent as the standard drug indomethacin at the tested doses, these compounds demonstrate significant anti-inflammatory effects, warranting further optimization.

Experimental Protocols

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

  • Aldose reductase (from rat lens)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the mixture at various concentrations. A control reaction is prepared with the solvent alone.

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • The decrease in absorbance at 340 nm is monitored for 5-10 minutes.

  • The percentage inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Principle: Carrageenan, when injected into the paw of a rodent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Plethysmometer (for measuring paw volume)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound or the standard drug is administered orally or intraperitoneally. The control group receives the vehicle only.

  • After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanism of Action

The primary mechanism of action for the aldose reductase inhibitory activity of these compounds is the interruption of the polyol pathway.

Polyol_Pathway cluster_Cell Cell cluster_Enzymes cluster_Inhibitor cluster_Complications Diabetic Complications Glucose Glucose (High Levels) Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Osmotic Stress Oxidative Stress Cellular Damage Sorbitol->Complications AR Aldose Reductase (AR) NADPH NADPH AR->NADPH NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) NAD NAD+ SDH->NAD NADH NADH SDH->NADH NADPH->NADP NAD->NADH Inhibitor Benzothiazine Analog Inhibitor->AR Inhibition

Caption: The Polyol Pathway and Inhibition by Benzothiazine Analogs.

In Vivo Showdown: (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Derivatives Demonstrate Potent Aldose Reductase Inhibition Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals in the metabolic disease space now have access to a comparative guide on the in vivo efficacy of a promising class of aldose reductase inhibitors, the (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid derivatives. This publication details the head-to-head performance of these novel compounds against the established standard-of-care, Epalrestat, in preclinical models of diabetic complications. The findings highlight a significant potential for this chemical scaffold in the development of next-generation therapeutics for diabetic neuropathy and retinopathy.

The following guide provides a comprehensive overview of the comparative experimental data, detailed experimental protocols for reproducibility, and visual representations of the underlying biochemical pathways and experimental designs.

Quantitative Comparison of Aldose Reductase Inhibitors

The in vivo efficacy of this compound derivatives is exemplified by the potent activity of SPR-210, a key analog from this class. The comparative data below summarizes its ability to reduce sorbitol accumulation in critical tissues of streptozotocin-induced diabetic rats, a hallmark of aldose reductase activity in diabetic complications.

CompoundTissueEfficacy (ED50 mg/kg)Reference
SPR-210 Sciatic Nerve1.9[1][2][3]
Lens6.8[1][2][3]
Erythrocytes1.4[4]
Retina4.6[4]
Epalrestat Erythrocytes>30[4]
Sciatic Nerve>30[4]
Lens>30[4]
Retina>30[4]
Zenarestat Erythrocytes~2.8[4]

Table 1: Comparative In Vivo Efficacy of Aldose Reductase Inhibitors. ED50 values represent the dose required to achieve 50% inhibition of sorbitol accumulation in the specified tissues of diabetic rats. Lower values indicate higher potency.

Understanding the Mechanism: The Polyol Pathway

Hyperglycemic conditions in diabetes can lead to an overactivation of the polyol pathway, where aldose reductase converts excess glucose into sorbitol.[5] This accumulation of sorbitol is a key pathogenic factor in the development of diabetic complications.[5][6] Aldose reductase inhibitors, such as the this compound derivatives and Epalrestat, act by blocking this enzymatic conversion, thereby mitigating the downstream pathological effects.[5][7][8]

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Inhibitor Action Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Oxidative Stress Inhibitor (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid & Epalrestat Inhibitor->Glucose Inhibits

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Experimental Protocols

The following section details the methodologies employed in the in vivo comparative studies.

Animal Model: Streptozotocin-Induced Diabetic Rats
  • Induction of Diabetes: Male Wistar rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer. The dosage of STZ is calibrated to induce hyperglycemia.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with sustained high blood glucose levels (e.g., >250 mg/dL) are selected for the study.

Drug Administration
  • Route of Administration: The test compounds, including this compound derivatives (like SPR-210) and standard drugs (like Epalrestat), are administered orally.

  • Dosing Regimen: The compounds are typically suspended in a vehicle solution (e.g., 0.5% carboxymethyl cellulose) and administered daily for a specified period, often several weeks.

Measurement of Sorbitol Accumulation
  • Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues such as the sciatic nerve, lens, erythrocytes, and retina are collected.

  • Sample Preparation: The tissues are homogenized and subjected to a protein precipitation step.

  • Quantification: The concentration of sorbitol in the tissue extracts is determined using High-Performance Liquid Chromatography (HPLC).[9] This method allows for the sensitive and accurate quantification of polyols.

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Endpoint Analysis cluster_3 Data Analysis A1 Male Wistar Rats A2 Streptozotocin (STZ) Injection A1->A2 A3 Confirmation of Hyperglycemia A2->A3 B1 Vehicle Control A3->B1 Random Assignment & Daily Oral Administration B2 (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid Derivative (e.g., SPR-210) A3->B2 Random Assignment & Daily Oral Administration B3 Standard Drug (e.g., Epalrestat) A3->B3 Random Assignment & Daily Oral Administration C1 Tissue Collection (Sciatic Nerve, Lens, etc.) B1->C1 After Treatment Period B2->C1 After Treatment Period B3->C1 After Treatment Period C2 Sample Preparation (Homogenization, Extraction) C1->C2 C3 Sorbitol Quantification (HPLC) C2->C3 D1 Calculation of ED50 C3->D1

Caption: A generalized workflow for the in vivo evaluation of aldose reductase inhibitors.

Conclusion

The presented data strongly suggest that this compound derivatives represent a highly potent class of aldose reductase inhibitors, outperforming the standard drug Epalrestat in preclinical models. The significantly lower ED50 values of compounds like SPR-210 indicate a superior ability to inhibit sorbitol accumulation in tissues directly implicated in diabetic complications. These findings warrant further investigation and position this chemical scaffold as a promising candidate for the development of more effective therapies for patients with diabetes.

References

Benchmarking the Potency of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Derivatives

The this compound core structure is a recognized scaffold in medicinal chemistry. Molecules containing the 4H-benzo[1][2]thiazine nucleus are known to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-rheumatic, anti-allergic, vasorelaxant, anti-arrhythmic, and anti-hypertensive properties.[3] This guide will delve into specific potential applications and the methodologies to assess their potency.

Comparative Potency Analysis

Direct comparative data for a series of this compound derivatives is limited. However, studies on structurally related compounds, particularly those with an acetic acid moiety at a similar position, provide strong indications of their potential as enzyme inhibitors.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. Inhibition of this enzyme is a critical therapeutic strategy. Research on acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, a closely related scaffold, has demonstrated potent aldose reductase inhibitory activity.[2] The following table summarizes the in vitro potency of these derivatives, offering a benchmark for the potential efficacy of this compound analogues.

Table 1: In Vitro Aldose Reductase Inhibitory Activity of Substituted Benzothiadiazine Acetic Acid Derivatives [2]

Compound IDSubstituentsIC50 (µM)
9a R1=H, R2=4-bromo-2-fluorobenzyl0.201
9b R1=H, R2=2,4,5-trifluorobenzyl0.115
9c R1=7-F, R2=4-bromo-2-fluorobenzyl0.098
9d R1=7-F, R2=2,4,5-trifluorobenzyl0.056
9e R1=7-Cl, R2=4-bromo-2-fluorobenzyl0.038
9f R1=7-Cl, R2=2,4,5-trifluorobenzyl0.032
9g R1=7-CH3, R2=4-bromo-2-fluorobenzyl0.123
9h R1=7-CH3, R2=2,4,5-trifluorobenzyl0.075
9i R1=7-OCH3, R2=4-bromo-2-fluorobenzyl0.156
9j R1=7-OCH3, R2=2,4,5-trifluorobenzyl0.088
Epalrestat (Reference Drug)-0.025

IC50 values represent the concentration of the compound required to inhibit 50% of the aldose reductase activity.

Another related class, 4-(substituted benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives, also shows potent aldose reductase inhibition. For instance, 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210) demonstrated an IC50 of 9.5 x 10⁻⁹ M.[4][5]

Potential Anti-inflammatory and Neuroprotective Activities

The broader family of benzothiazine derivatives is known to possess anti-inflammatory and neuroprotective properties.[6][7] While specific IC50 values for this compound derivatives in these areas are not available, it is plausible that they could exhibit activity against enzymes such as cyclooxygenases (COX-1 and COX-2) or acetylcholinesterase (AChE). Further screening of these compounds against such targets is warranted.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound potency. Below are protocols for key experiments relevant to the potential activities of this compound derivatives.

Aldose Reductase Inhibition Assay

This protocol is adapted from studies on related benzothiadiazine derivatives.[2]

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Materials:

  • Aldose reductase (from rat lens)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, aldose reductase, and NADPH.

  • Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of test compounds on COX-1 and COX-2 activity.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds

  • A method for detecting prostaglandin production (e.g., EIA kit)

Procedure:

  • In separate reactions for COX-1 and COX-2, combine the enzyme, reaction buffer, and the test compound at various concentrations.

  • Pre-incubate the mixtures.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time to allow for prostaglandin formation.

  • Stop the reaction.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the ability of test compounds to inhibit acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, DTNB, and the test compound at different concentrations.

  • Add the AChE enzyme to the wells and incubate.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Aldose Reductase and the Polyol Pathway

The primary mechanism of action for the benchmarked compounds is the inhibition of aldose reductase in the polyol pathway. This pathway becomes particularly active during hyperglycemia.

Aldose_Reductase_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Diabetic Complications Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Complications Osmotic Stress Oxidative Stress Neuropathy, Retinopathy, Nephropathy Sorbitol->Complications SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose Inhibitor (3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetic acid derivatives Inhibitor->AR Inhibition

Caption: The role of aldose reductase in the polyol pathway and its inhibition.

General Workflow for Potency Benchmarking

The process of benchmarking the potency of novel compounds involves a systematic approach from initial screening to detailed characterization.

Benchmarking_Workflow A Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl) acetic acid derivatives B Primary Screening (e.g., Aldose Reductase Inhibition Assay) A->B C Determination of IC50 Values B->C D Secondary Screening (e.g., COX, AChE Inhibition Assays) C->D E Comparative Analysis (vs. Reference Compounds) C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: A generalized workflow for the synthesis and potency evaluation of novel compounds.

Conclusion

While a comprehensive comparative dataset for this compound derivatives is not yet available, the analysis of structurally similar compounds strongly suggests their potential as potent aldose reductase inhibitors. The provided experimental protocols offer a robust framework for future investigations to quantify their efficacy and compare them against existing therapeutic agents. Further research into their anti-inflammatory and neuroprotective activities is also warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Pharmacokinetic Properties of Benzothiazine Inhibitors: The Oxicam Class

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the pharmacokinetic properties of a prominent class of benzothiazine inhibitors: the oxicams. As potent non-steroidal anti-inflammatory drugs (NSAIDs), the oxicams, including Meloxicam, Piroxicam, and Lornoxicam, are widely utilized for their analgesic and anti-inflammatory effects. Their therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. Understanding the distinct pharmacokinetic profiles of these agents is crucial for researchers, scientists, and drug development professionals to optimize their therapeutic application and guide the development of future benzothiazine-based inhibitors.

This document provides a summary of key pharmacokinetic data, details the experimental protocols used to derive this information, and visualizes the relevant biological pathway and experimental workflow.

Data Presentation: Pharmacokinetic Properties of Oxicam Benzothiazine Inhibitors

The following table summarizes the key pharmacokinetic parameters for Meloxicam, Piroxicam, and Lornoxicam in humans, derived from various clinical studies. These parameters—absorption, distribution, metabolism, and excretion (ADME)—are critical in determining the dosing regimen and clinical efficacy of a drug.

ParameterMeloxicamPiroxicamLornoxicam
Time to Peak Concentration (Tmax) 5 - 6 hours[1][2][3]2 - 6 hours[4]1.5 - 2.5 hours[5][6]
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., 1.06-1.15 µg/mL for 15 mg dose)[2]Dose-dependent (e.g., ~2 µg/mL for 20 mg dose)[7]Dose-dependent (e.g., 280 µg/L for 4 mg dose)[5]
Elimination Half-life (t1/2) ~20 hours[1][8][9]~50 hours[4][10]3 - 5 hours[11][12][13]
Oral Bioavailability ~89%[1][3]Rapid and fully absorbed[7]~90-100%[6]
Plasma Protein Binding >99.5%[1][9]~99%[10]~99%[5][6]
Volume of Distribution (Vd) ~14 L[3]~10 L[10]Low (~0.3 L/kg)[5]
Metabolism Extensively metabolized by CYP2C9 and to a lesser extent CYP3A4 into four inactive metabolites.[3][14]Primarily biotransformation into inactive metabolites.[10][15]Extensively metabolized by CYP2C9 to inactive 5'-hydroxy-lornoxicam.[5][16]
Excretion Equal parts in urine and feces as metabolites.[1][9]Primarily as metabolites.[15]Metabolites excreted in urine and feces.[11]

Experimental Protocols

The pharmacokinetic data presented are derived from a combination of in vivo human clinical studies and in vitro assays. The methodologies for these key experiments are outlined below.

Human Pharmacokinetic Studies (in vivo)
  • Study Design: These are typically open-label, single or multiple-dose, crossover, or parallel-group studies conducted in healthy volunteers.[6] A washout period is observed between different drug administrations in crossover designs.[17]

  • Drug Administration: The benzothiazine inhibitor is administered orally, often as a tablet or aqueous solution, after a period of fasting.[6] Standardized meals may be provided to assess the effect of food on absorption.[15]

  • Sample Collection: Serial blood samples are collected at predetermined intervals before and for an extended period (e.g., up to 240 hours) after drug administration.[6][18] Plasma is separated from the blood samples for analysis.

  • Sample Analysis: The concentration of the drug and its metabolites in plasma is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC)[3] coupled with mass spectrometry (LC-MS/MS).[17]

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated from the plasma concentration-time data using standard non-compartmental analysis.[1][17]

Caco-2 Permeability Assay (in vitro)
  • Objective: This assay is a widely used in vitro model to predict the intestinal absorption of a drug.[19][20]

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days until they form a differentiated and polarized monolayer resembling the intestinal epithelium.[21] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[21] The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.[20] To assess active efflux, the transport is also measured from the basolateral to the apical side; an efflux ratio greater than two suggests the involvement of efflux transporters like P-glycoprotein.[20][21]

  • Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS to determine the concentration of the transported compound, from which the apparent permeability coefficient (Papp) is calculated.[19]

Metabolic Stability Assay in Liver Microsomes (in vitro)
  • Objective: This assay is used to determine the rate at which a drug is metabolized by liver enzymes, primarily the Cytochrome P450 (CYP) family, providing an estimate of its metabolic clearance.[22][23]

  • Methodology: The test compound (at a concentration around 1 µM) is incubated with liver microsomes (from human or other species) and a necessary cofactor, NADPH, which initiates the metabolic reactions.[22][24] The incubations are carried out at 37°C, and samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[24] The reaction is stopped at each time point by adding a solvent like acetonitrile.[24]

  • Analysis: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.[24] The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[22][24]

Plasma Protein Binding Assay (in vitro)
  • Objective: This assay measures the extent to which a drug binds to proteins in the blood plasma, which influences its distribution and availability to reach its target.[25][26]

  • Methodology: Equilibrium dialysis is considered the "gold standard" method.[25][27] In this technique, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer.[27] Only the unbound (free) drug can pass through the membrane. The system is incubated at 37°C until equilibrium is reached between the two chambers.[25]

  • Analysis: The concentrations of the drug in both the plasma and buffer chambers are measured by LC-MS.[27] The percentage of the drug bound to plasma proteins is then calculated from these concentrations.[27]

Mandatory Visualization

G cluster_preclinical Pre-clinical (In Vitro) cluster_clinical Clinical (In Vivo) Absorption Absorption Caco-2 Assay Caco-2 Assay Absorption->Caco-2 Assay Metabolism Metabolism Microsomal Stability Microsomal Stability Metabolism->Microsomal Stability Distribution Distribution Plasma Protein Binding Plasma Protein Binding Distribution->Plasma Protein Binding PK Parameters PK Parameters Caco-2 Assay->PK Parameters Microsomal Stability->PK Parameters Plasma Protein Binding->PK Parameters Human Studies Human Studies Dosing Dosing Human Studies->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling LC-MS Analysis LC-MS Analysis Blood Sampling->LC-MS Analysis LC-MS Analysis->PK Parameters

Caption: Experimental workflow for pharmacokinetic analysis.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzothiazine_Inhibitors Benzothiazine Inhibitors (e.g., Oxicams) Benzothiazine_Inhibitors->COX1_COX2

Caption: Mechanism of action for oxicam benzothiazine inhibitors.

References

Assessing the Selectivity of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid belongs to the 1,4-benzothiazine class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[1][2] This guide provides a comparative assessment of the potential selectivity of this compound by examining its performance in the context of related compounds and key biological targets. While direct experimental data on the selectivity of the title compound is limited in publicly available literature, analysis of structurally similar 1,4-benzothiazine derivatives provides significant insights into its likely biological profile.

Executive Summary

Derivatives of 1,4-benzothiazine have demonstrated notable activity as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Structurally similar compounds to this compound have shown potent, nanomolar inhibition of this enzyme. The broader 1,4-benzothiazine class has also been investigated for cyclooxygenase (COX) inhibition and kinase inhibitory activity, suggesting a potential for polypharmacology that warrants careful selectivity profiling. This guide will delve into the available data for these targets, providing a framework for assessing the selectivity of this compound class.

Comparative Selectivity Analysis

Due to the lack of specific selectivity data for this compound, this section presents data for structurally related 1,4-benzothiazine derivatives to infer a potential activity profile.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant during hyperglycemia. Its inhibition is a therapeutic strategy for managing diabetic complications. A number of 1,4-benzothiazine-2-acetic acid derivatives have been synthesized and evaluated as potent aldose reductase inhibitors.[3]

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210)Aldose Reductase9.5Zopolrestat3.1
This compound Aldose Reductase Data Not Available --

Table 1: Comparative in vitro inhibitory activity of a 1,4-benzothiazine derivative against aldose reductase.[3][4]

The data clearly indicates that the 1,4-benzothiazine scaffold, with an acetic acid moiety, is a potent inhibitor of aldose reductase. The high potency of SPR-210, a close structural analog of the title compound, strongly suggests that this compound is a promising candidate for aldose reductase inhibition.

Cyclooxygenase (COX) Inhibition
Kinase Inhibition

The benzothiazole scaffold, a related heterocyclic system, is present in a number of kinase inhibitors.[1][6] Given the structural similarities, it is plausible that 1,4-benzothiazine derivatives may also exhibit activity against various kinases. Comprehensive kinase panel screening would be necessary to elucidate the selectivity profile of this compound and to identify any potential off-target kinase activities.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of a test compound against aldose reductase.

Materials:

  • Enzyme: Aldose reductase (from porcine or rat lens)

  • Substrate: DL-Glyceraldehyde

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer: 0.1 M Sodium phosphate buffer (pH 6.2)

  • Test Compound: this compound

  • Reference Inhibitor: Zopolrestat or another known aldose reductase inhibitor

  • Instrumentation: UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NADPH and DL-glyceraldehyde in the phosphate buffer.

  • Assay Reaction Mixture:

    • In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.

    • Add the test compound at various concentrations (typically in a serial dilution). For control wells, add the solvent vehicle.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to the cuvette.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Aldose Reductase and the Polyol Pathway

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR

Caption: The Polyol Pathway and the site of inhibition by aldose reductase inhibitors.

General Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis Test_Compound Test Compound (e.g., 1,4-benzothiazine derivative) Primary_Assay Primary Kinase Assay (e.g., against a specific target kinase) Test_Compound->Primary_Assay Kinase_Panel Broad Kinase Panel Screening (e.g., >100 kinases) Primary_Assay->Kinase_Panel Active compounds IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Selectivity_Score Calculation of Selectivity Score (e.g., S-score, Gini coefficient) IC50_Determination->Selectivity_Score SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Score->SAR_Analysis

Caption: A generalized workflow for assessing the selectivity of a test compound against a panel of kinases.

Conclusion

While direct experimental evidence for the selectivity of this compound is not yet available in the public domain, the existing data for structurally related 1,4-benzothiazine derivatives provides a strong rationale for its investigation as a potent aldose reductase inhibitor. The broader pharmacological context of the 1,4-benzothiazine scaffold also suggests that a thorough evaluation of its activity against other targets, such as COX enzymes and a comprehensive kinase panel, is warranted to fully characterize its selectivity profile. The experimental protocols and comparative data presented in this guide offer a framework for researchers to pursue these investigations and to unlock the full therapeutic potential of this promising compound.

References

Safety Operating Guide

Proper Disposal of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance within the laboratory environment.

Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1]

Step-by-Step Disposal Procedure

The proper disposal route for this compound depends on its concentration and whether it is mixed with other hazardous materials.

1. Waste Characterization:

  • Concentrated or Pure Compound: Any amount of the solid compound or a concentrated solution (>10%) should be treated as hazardous chemical waste.

  • Dilute Aqueous Solutions (<10%): If the compound is in a dilute aqueous solution and not mixed with other hazardous chemicals, it may be eligible for neutralization and drain disposal, subject to local regulations.

  • Contaminated Materials: Any materials, such as pipette tips, absorbent paper, or gloves, that are contaminated with the compound should be disposed of as solid hazardous waste.

2. Disposal of Concentrated Waste:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The original container of the compound can be reused if it is in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

3. Disposal of Dilute Aqueous Solutions (<10%):

  • Neutralization: In a well-ventilated area, such as a fume hood, slowly add a suitable neutralizing agent, such as sodium bicarbonate, to the dilute solution. Monitor the pH using pH paper or a meter.

  • Verification: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Drain Disposal: Once neutralized, the solution can be poured down the drain with copious amounts of water, in accordance with local wastewater regulations.[2][3]

4. Disposal of Contaminated Solid Waste:

  • Collection: Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.

  • Sealing and Labeling: Securely seal the container and label it as "Hazardous Waste" with a description of the contents.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound waste B Characterize Waste A->B C Concentrated or Pure Compound B->C >10% or Solid D Dilute Aqueous Solution (<10%) B->D <10% Aqueous E Contaminated Solid Materials B->E Contaminated Solids F Collect in Labeled Hazardous Waste Container C->F G Neutralize with Sodium Bicarbonate to pH 6-8 D->G H Collect in Labeled Solid Hazardous Waste Container E->H I Store in Satellite Accumulation Area F->I K Dispose Down Drain with Copious Water G->K H->I J Dispose via EHS/Licensed Contractor I->J

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS department for guidance on local regulations and procedures.

References

Personal protective equipment for handling (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical Form
This compound6270-74-2C10H9NO3S223.25 g/mol White to light yellow powder/crystal

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS), this compound is classified as an irritant. Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.[1]

GHS Hazard Summary:

GHS PictogramSignal WordHazard Statements
GHS07WarningH315: Causes skin irritation. H319: Causes serious eye irritation.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are required.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1]
Respiratory Protection If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably a fume hood.
Hand Protection Chemically resistant gloves are mandatory. Wash hands thoroughly after handling.[1]

Operational Plan for Handling

This step-by-step guide ensures the safe handling of this compound from receipt to disposal.

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve Chemical from Storage b->c d Weigh the Required Amount c->d e Perform Experimental Procedure d->e f Decontaminate Glassware and Surfaces e->f g Dispose of Waste in Designated Containers f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Before handling, ensure all necessary PPE is worn correctly.

    • Prepare the designated work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Retrieve the chemical from its storage location, noting its physical state as a solid.

  • Handling:

    • Carefully weigh the desired amount of the compound, avoiding the generation of dust.

    • Proceed with the experimental protocol, maintaining awareness of the chemical's irritant properties.

    • Avoid direct contact with skin and eyes.[1]

  • Cleanup:

    • Upon completion of the experiment, decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Take off contaminated clothing and wash it before reuse.[1]

    • Properly remove and dispose of gloves and any other contaminated disposable materials.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Disposal Protocol:

Waste TypeDisposal ContainerProcedure
Solid Chemical Waste Labeled, sealed, and compatible solid waste container.Collect all excess solid this compound in this container.
Contaminated Materials Labeled, sealed, and compatible solid waste container (e.g., for gloves, wipes).Dispose of all contaminated disposable items, such as gloves, weigh boats, and paper towels, in this bin.
Liquid Waste Labeled, sealed, and compatible liquid waste container.If the compound is dissolved in a solvent, dispose of the solution in the appropriate liquid waste stream.

Emergency Procedures:

Exposure TypeFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.